(R)-Binaphthylisopropylphosphite
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H19O3P |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
13-propan-2-yloxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C23H19O3P/c1-15(2)24-27-25-20-13-11-16-7-3-5-9-18(16)22(20)23-19-10-6-4-8-17(19)12-14-21(23)26-27/h3-15H,1-2H3 |
InChI Key |
OOIXIALNQUCJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (R)-Binaphthylisopropylphosphite
This guide provides a comprehensive protocol for the synthesis of (R)-Binaphthylisopropylphosphite, a chiral phosphite ligand derived from (R)-1,1'-bi-2-naphthol ((R)-BINOL). This class of ligands is pivotal in asymmetric catalysis, finding applications in a variety of enantioselective transformations. The following sections detail the synthetic pathway, experimental procedures, and relevant data for researchers and professionals in chemical and pharmaceutical development.
Introduction
Chiral phosphite ligands derived from axially chiral backbones like BINOL are instrumental in modern asymmetric catalysis. Their modular synthesis allows for fine-tuning of steric and electronic properties, which in turn influences the stereochemical outcome of catalytic reactions. This compound is a specific example of such a ligand, where the binaphthyl moiety provides a well-defined chiral environment, and the isopropyl group influences the ligand's steric bulk and electronic nature.
Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step, one-pot procedure. The first step involves the reaction of (R)-BINOL with phosphorus trichloride (PCl₃) to form the reactive intermediate, (R)-1,1'-binaphthyl-2,2'-diyl phosphorochloridite. This intermediate is then treated in situ with isopropanol in the presence of a base, such as triethylamine, to yield the final product. The base is crucial for scavenging the hydrogen chloride (HCl) generated during the reaction.
Spectroscopic Characterization of (R)-Binaphthylisopropylphosphite: A Technical Guide
Introduction
(R)-Binaphthylisopropylphosphite belongs to a class of chiral phosphite ligands derived from (R)-(+)-1,1'-Bi(2-naphthol) (BINOL). These ligands are of significant interest in asymmetric catalysis due to their unique stereochemical properties and their ability to induce high enantioselectivity in a variety of chemical transformations. The binaphthyl backbone provides a rigid and well-defined chiral environment, which is crucial for effective stereochemical control. Accurate spectroscopic characterization is paramount for confirming the structure, purity, and stability of these important catalytic ligands. This guide outlines the expected spectroscopic features and general experimental methodologies for the characterization of this compound and related compounds.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds, such as other BINOL-derived phosphites and phosphoramidites.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Naphthyl-H | 7.0 - 8.0 | m | - |
| O-CH(CH₃)₂ | 4.0 - 5.0 | sept | ~6-7 |
| O-CH(CH ₃)₂ | 1.0 - 1.5 | d | ~6-7 |
Note: The exact chemical shifts of the naphthyl protons can be complex due to the intricate coupling patterns and the chiral environment.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Naphthyl-C (aromatic) | 110 - 150 |
| O-C H(CH₃)₂ | 65 - 75 |
| O-CH(C H₃)₂ | 20 - 25 |
Table 3: Predicted ³¹P NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| P | 130 - 150 |
Note: The chemical shift in ³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus atom.
Table 4: Predicted IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| P-O-C stretch | 1000 - 1050 | Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Medium-Strong |
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 389.13 |
| [M+Na]⁺ | 411.11 |
Note: The exact mass is calculated for the molecular formula C₂₃H₂₁O₃P.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of chiral binaphthyl phosphite ligands.
Synthesis of this compound
A common method for the synthesis of such phosphites involves the reaction of (R)-BINOL with phosphorus trichloride to form the corresponding phosphorochloridite, followed by reaction with isopropanol in the presence of a base.
Materials:
-
(R)-(+)-1,1'-Bi(2-naphthol) (BINOL)
-
Phosphorus trichloride (PCl₃)
-
Isopropanol
-
Triethylamine (or another suitable base)
-
Anhydrous toluene (or another suitable solvent)
Procedure:
-
A solution of (R)-BINOL in anhydrous toluene is cooled in an ice bath.
-
Phosphorus trichloride is added dropwise to the solution, followed by the dropwise addition of triethylamine.
-
The reaction mixture is stirred at room temperature until the formation of the phosphorochloridite is complete (monitored by ³¹P NMR).
-
In a separate flask, a solution of isopropanol and triethylamine in anhydrous toluene is prepared and cooled.
-
The freshly prepared phosphorochloridite solution is then added dropwise to the isopropanol solution.
-
The reaction is stirred until completion.
-
The resulting mixture is filtered to remove the triethylamine hydrochloride salt.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Data Acquisition: ¹H, ¹³C, and ³¹P NMR spectra are acquired. For ¹H NMR, typically 16-32 scans are sufficient. For ¹³C and ³¹P NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used.
-
Data Acquisition: The analysis is performed in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Synthetic pathway for this compound.
Caption: General workflow for spectroscopic characterization.
electronic and steric properties of BINOL-derived phosphites
An In-Depth Technical Guide to the Electronic and Steric Properties of BINOL-Derived Phosphites
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Axially chiral 1,1'-bi-2-naphthol (BINOL) is a cornerstone of asymmetric catalysis, serving as a privileged scaffold for a vast array of chiral ligands. Among these, BINOL-derived phosphites have emerged as a versatile and highly tunable class of ligands for enantioselective transition-metal catalysis. Their efficacy stems from a unique combination of steric and electronic properties, which can be systematically modified to optimize catalyst performance for specific transformations.
This technical guide provides a comprehensive overview of the key electronic and steric parameters of BINOL-derived phosphites. It details the methodologies used to quantify these properties, presents available quantitative data, and offers insights into how these characteristics are modulated to achieve high levels of stereocontrol.
Synthesis and Structural Diversity
The modular nature of BINOL-derived phosphites allows for the creation of extensive ligand libraries. The general synthesis involves the reaction of an activated BINOL derivative with a phosphorus(III) electrophile, such as phosphorus trichloride (PCl₃), in the presence of a base to quench the HCl byproduct. Subsequent reaction with alcohols or amines allows for the introduction of diverse substituents on the phosphorus atom. Furthermore, the BINOL backbone itself can be modified, most commonly at the 3,3'-positions, to alter the steric environment of the catalytic pocket.
Stability and Handling of Chiral Phosphite Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral phosphite ligands have emerged as a powerful class of ancillary ligands in asymmetric catalysis, enabling high enantioselectivities in a variety of important chemical transformations. Their facile synthesis and the tunability of their steric and electronic properties have made them indispensable tools in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. However, the trivalent nature of the phosphorus atom in phosphites renders them susceptible to degradation, primarily through hydrolysis and oxidation. This technical guide provides an in-depth overview of the stability of chiral phosphite ligands, precautions for their handling and storage, and methods for assessing their purity.
Understanding the Instability of Chiral Phosphite Ligands
The primary degradation pathways for chiral phosphite ligands are hydrolysis and oxidation, which convert the desired trivalent phosphite into pentavalent phosphorus species. These degradation products, such as phosphonates and phosphates, typically have different coordination properties and can negatively impact the activity, selectivity, and reproducibility of a catalytic reaction.
Hydrolysis
Phosphite ligands can react with water to form a phosphonate and an alcohol. This reaction can be autocatalyzed by the acidic phosphonate product, leading to an accelerated decomposition rate over time. The general mechanism for the hydrolysis of a phosphite ligand is depicted below.
Diagram: Hydrolytic Degradation of a Phosphite Ligand
Caption: General pathway for the hydrolytic degradation of a phosphite ligand.
The rate of hydrolysis is highly dependent on the steric and electronic properties of the substituents on the phosphite ligand. Electron-withdrawing groups can make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water. Conversely, bulky substituents, particularly in the ortho-position of aryl groups, can sterically hinder the approach of water, significantly enhancing the hydrolytic stability of the ligand.[1]
Oxidation
In the presence of oxygen, phosphite ligands can be oxidized to the corresponding phosphates. This process is often initiated by radical species and can be accelerated by light and heat. The resulting phosphate is generally a poor ligand for the transition metals used in catalysis.
Diagram: Oxidative Degradation of a Phosphite Ligand
Caption: General pathway for the oxidative degradation of a phosphite ligand.
Similar to hydrolysis, the steric bulk of the ligand can influence the rate of oxidation. While phosphites are generally considered less sensitive to air than phosphines, proper inert atmosphere techniques are still crucial for their long-term storage and use.
Quantitative Stability Data
The stability of phosphite ligands can be quantified by determining their half-lives under specific conditions. The following table summarizes the hydrolytic stability of a series of benzopinacol-derived phosphite ligands, highlighting the significant impact of ortho-substituents.
Table 1: Hydrolytic Stability of Benzopinacolphosphite Ligands
| Ligand | Substituent | Half-life at 25°C (h) | Half-life at 90°C (h) |
| 2a | H | 12.0 | 0.4 |
| 2e | 2-Ph | 115.0 | 4.8 |
| 2f | 2-tBu | 728.0 | 90.5 |
| 2h | 2-Naphthyl | 134.0 | 5.2 |
| 2k | 2,6-di-Me | 144.0 | 5.8 |
| 2l | 2,4,6-tri-tBu | > 2000 | > 2000 |
Data sourced from Franke, R., et al. (2016). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. Catalysts, 6(10), 159.[1]
Handling and Storage Precautions
Due to their sensitivity to air and moisture, chiral phosphite ligands require careful handling and storage to maintain their integrity. The following are best practices for working with these compounds:
-
Inert Atmosphere: All manipulations of chiral phosphite ligands, both in solid form and in solution, should be performed under an inert atmosphere of nitrogen or argon. This can be achieved using a glovebox or Schlenk line techniques.
-
Dry Glassware: All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and cooling under a stream of inert gas.
-
Anhydrous Solvents: Solvents should be freshly dried and degassed before use. Commercial anhydrous solvents packaged under an inert atmosphere are recommended.
-
Storage: Chiral phosphite ligands should be stored in a cool, dark place under an inert atmosphere. For long-term storage, refrigeration or freezing in a sealed container inside a glovebox is advisable. Specific temperature recommendations may be available on the supplier's safety data sheet (SDS).
-
Purging: Before use, containers of phosphite ligands should be purged with an inert gas to remove any air that may have entered.
Diagram: Workflow for Handling Air-Sensitive Chiral Phosphite Ligands
Caption: Recommended workflow for handling chiral phosphite ligands.
Experimental Protocols for Stability Assessment
The stability of chiral phosphite ligands can be monitored using various analytical techniques, with ³¹P NMR spectroscopy being the most direct and informative method.
Protocol for Monitoring Hydrolysis by ³¹P NMR
This protocol is adapted from the study by Franke et al. (2016).[1]
-
Sample Preparation:
-
In a glovebox, prepare a stock solution of the phosphite ligand in a dry, deuterated solvent (e.g., 1,4-dioxane-d₈) of known concentration (e.g., 0.05 M).
-
Add a known excess of deoxygenated water (e.g., 100 equivalents) to the stock solution.
-
Transfer the solution to an NMR tube and seal it with a cap and paraffin film.
-
-
NMR Analysis:
-
Acquire an initial ³¹P NMR spectrum (t=0).
-
Monitor the reaction over time by acquiring subsequent ³¹P NMR spectra at regular intervals. The frequency of data acquisition will depend on the expected rate of hydrolysis.
-
Integrate the signals corresponding to the starting phosphite ligand and the resulting phosphonate product.
-
-
Data Analysis:
-
Plot the concentration of the phosphite ligand as a function of time.
-
Assuming pseudo-first-order kinetics (due to the large excess of water), determine the rate constant (k) from the slope of the plot of ln([Phosphite]) versus time.
-
Calculate the half-life (t₁/₂) of the ligand using the equation: t₁/₂ = ln(2)/k.
-
Protocol for Monitoring Oxidation by ³¹P NMR
-
Sample Preparation:
-
In a glovebox, prepare a solution of the phosphite ligand in a dry, deuterated solvent of known concentration.
-
Transfer the solution to an NMR tube.
-
-
Exposure to Air:
-
Remove the NMR tube from the glovebox and expose it to air for a defined period. Alternatively, for a more controlled experiment, a slow stream of air can be bubbled through the solution.
-
-
NMR Analysis:
-
Acquire ³¹P NMR spectra at regular intervals to monitor the disappearance of the phosphite signal and the appearance of the corresponding phosphate signal.
-
-
Data Analysis:
-
Similar to the hydrolysis study, the rate of oxidation can be determined by plotting the change in concentration of the phosphite ligand over time.
-
Application in Catalysis: Visualizing the Role of Phosphite Ligands
The stability of the phosphite ligand is crucial for maintaining the integrity of the active catalyst in a catalytic cycle. The following diagrams illustrate the involvement of a generic chiral phosphite ligand (P*) in two common asymmetric reactions.
Diagram: Simplified Catalytic Cycle for Rh-Catalyzed Asymmetric Hydroformylation
Caption: Key intermediates in the Rh-catalyzed hydroformylation cycle with a chiral phosphite ligand.
Diagram: Simplified Catalytic Cycle for Ru-Catalyzed Asymmetric Hydrogenation of a Ketone
References
A Deep Dive into Asymmetric Catalysis with Phosphite Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical and life sciences industries. Asymmetric catalysis, a process that favors the formation of one enantiomer over another, has emerged as a powerful tool in this endeavor. Among the diverse array of chiral ligands that enable this selectivity, phosphites have carved out a significant niche. Their unique electronic properties, modular nature, and accessibility have made them indispensable in a variety of catalytic transformations. This in-depth technical guide explores the fundamental principles of asymmetric catalysis employing phosphite ligands, offering a comprehensive overview of their synthesis, application, and the mechanistic intricacies that govern their remarkable stereochemical control.
Core Principles of Phosphite Ligands in Asymmetric Catalysis
Phosphite ligands, characterized by a trivalent phosphorus atom bonded to three oxygen atoms, possess a distinct electronic profile that sets them apart from their more traditional phosphine counterparts. They are generally considered weak σ-donors and strong π-acceptors.[1] This electronic character allows them to form stable complexes with transition metals while also influencing the reactivity of the metallic center, a crucial aspect for catalytic turnover.
The advantages of employing phosphite ligands in asymmetric catalysis are manifold:[1][2]
-
Ease of Synthesis and Modular Design: Phosphite ligands are typically synthesized from the corresponding alcohols and a phosphorus source (e.g., PCl3), making them readily accessible.[2] This synthetic simplicity allows for the creation of a wide variety of ligands with tunable steric and electronic properties by simply varying the alcohol precursor. This modularity is a key advantage in the optimization of catalytic systems for specific transformations.
-
Air and Moisture Stability: Compared to many phosphine ligands, phosphites often exhibit greater stability towards air and moisture, simplifying their handling and storage.[1]
-
Versatility in Catalytic Applications: Phosphite ligands have demonstrated exceptional performance in a broad spectrum of asymmetric reactions, including hydrogenation, hydroformylation, allylic substitution, and conjugate addition reactions.[2]
Key Applications and Performance Data
The efficacy of phosphite ligands is best illustrated through their successful application in various metal-catalyzed asymmetric reactions. The following sections detail their use in some of the most significant transformations, with a focus on quantitative performance data.
Asymmetric Hydrogenation
Asymmetric hydrogenation, the addition of hydrogen across a double bond to create a chiral center, is a flagship application for phosphite ligands. Rhodium and Iridium are the metals of choice for these transformations.
| Ligand Type | Substrate | Metal | Enantiomeric Excess (ee) (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Monodentate Phosphite | Methyl (Z)-α-acetamidocinnamate | Rh | Up to 99 | High | >1000 | [3] |
| Bidentate Phosphite (e.g., BINAP(O)₂) | Dimethyl itaconate | Rh | >98 | High | Not Reported | [2] |
| Phosphine-Phosphite | Dehydroamino acid derivatives | Rh | Up to 99 | High | Not Reported | [4] |
| Phosphite-Phosphoramidite | Enamides | Rh | Up to 99 | High | Not Reported | [2] |
Asymmetric Hydroformylation
Asymmetric hydroformylation involves the addition of a formyl group and a hydrogen atom across a double bond, creating a chiral aldehyde. This reaction is of immense industrial importance for the synthesis of valuable chemical intermediates. Rhodium is the most commonly used metal for this transformation.
| Ligand Type | Substrate | Metal | Enantiomeric Excess (ee) (%) | Branched/Linear Ratio | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Bidentate Phosphite | Styrene | Rh | Up to 94 | 98:2 | High | >1000 | [2] |
| Phosphine-Phosphite (e.g., BINAPHOS) | Vinyl acetate | Rh | >90 | High | High | Not Reported | [2] |
| Monodentate Phosphite | 1-Octene | Rh | Moderate | 2:1 | High | ~4700 | [5] |
Asymmetric Allylic Alkylation
Asymmetric allylic alkylation is a versatile C-C bond-forming reaction where a nucleophile attacks an allyl substrate. Palladium is the most frequently employed metal for this transformation.
| Ligand Type | Substrate | Nucleophile | Metal | Enantiomeric Excess (ee) (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Phosphite-Oxazoline | 1,3-Diphenylallyl acetate | Dimethyl malonate | Pd | Up to 99 | High | >4000 | [5] |
| P,N-Bidentate Phosphite | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Pd | Up to 85 | High | Not Reported | [6] |
| Phosphine-Phosphite | Diphenylallyl acetate | Dimethyl malonate | Pd | Up to 60 | Not Reported | Not Reported | [7] |
Mechanistic Insights and Signaling Pathways
The stereochemical outcome of a phosphite-mediated asymmetric reaction is determined by the intricate interactions within the catalytic cycle. The ligand's structure dictates the geometry of the metal-substrate complex and influences the energetics of the transition states in the stereodetermining step.
Asymmetric Hydrogenation (Rhodium-Catalyzed)
In the rhodium-catalyzed asymmetric hydrogenation of enamides, a widely accepted mechanism involves the initial coordination of the olefin to the rhodium-catalyst. The chirality of the phosphite ligand creates a chiral pocket around the metal center, leading to two diastereomeric metal-substrate complexes. The difference in stability between these two complexes, or the difference in the activation energy for the subsequent oxidative addition of hydrogen, determines the enantioselectivity of the product. The catalytic cycle then proceeds through migratory insertion and reductive elimination to yield the hydrogenated product and regenerate the active catalyst.
References
- 1. New chiral phosphine-phosphite ligands in the enantioselective palladium-catalyzed allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation: A Comprehensive Quantum Mechanics Investigation of a C(sp3)–C(sp3) Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 31P NMR and computational studies on stereochemistry of conversion of phosphoramidate diesters into the corresponding phosphotriesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. d-nb.info [d-nb.info]
- 6. Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Rise of Monodentate Chiral Phosphite Ligands: A Technical Guide to Their Discovery, Development, and Application in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries has positioned asymmetric catalysis as an indispensable tool. Among the diverse arsenal of chiral ligands developed, monodentate chiral phosphites have emerged as a powerful and versatile class, challenging the long-held paradigm that high enantioselectivity necessitates rigid, bidentate ligand scaffolds. This technical guide provides an in-depth exploration of the discovery, development, and application of these remarkable ligands, offering a comprehensive resource for researchers and professionals in the field.
From Serendipity to Rational Design: The Genesis of Monodentate Chiral Phosphites
For decades, the prevailing wisdom in asymmetric catalysis dictated that effective chiral ligands must be bidentate to create a rigid and well-defined chiral environment around the metal center. However, the late 1990s and early 2000s witnessed a paradigm shift with the discovery that monodentate phosphorus ligands could achieve outstanding levels of enantioselectivity in various transition-metal-catalyzed reactions.[1][2] This breakthrough opened up new avenues for ligand design, offering advantages in terms of synthetic accessibility, modularity, and the potential for high-throughput screening.
The initial successes were often serendipitous, but they spurred a wave of rational design and development. Researchers began to explore various chiral backbones, including axially chiral biaryls like 1,1'-bi-2-naphthol (BINOL) and substituted biphenols, as well as readily available chiral pool materials such as TADDOLs and carbohydrates.[3][4] The modular nature of phosphite synthesis, involving the reaction of a chiral diol with a phosphorus trihalide followed by an alcohol or amine, proved to be a significant advantage, allowing for the facile creation of extensive ligand libraries for catalyst optimization.[5][6]
Synthesis of Monodentate Chiral Phosphite Ligands: A General Protocol
The synthesis of monodentate chiral phosphite ligands is generally straightforward, often involving a one or two-step procedure. A common and versatile method utilizes an axially chiral biphenol as the scaffold.
Experimental Protocol: Synthesis of a Biphenol-Based Monodentate Phosphite Ligand
This protocol describes the synthesis of a representative monodentate phosphite ligand derived from an enantiopure axially chiral biphenol.
Materials:
-
(R)- or (S)-3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
An achiral or chiral alcohol/phenol (e.g., methanol, phenol, (-)-menthol)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Preparation of the Phosphorodichloridite Intermediate:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the enantiopure biphenol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq.) to the solution.
-
Slowly add phosphorus trichloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of triethylammonium chloride precipitate will be observed.
-
-
Formation of the Monodentate Phosphite Ligand:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.
-
Cool this solution to 0 °C.
-
Filter the previously prepared phosphorodichloridite solution to remove the triethylammonium chloride precipitate, and slowly add the filtrate to the alcohol/phenol solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any further precipitate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
The final product should be characterized by NMR spectroscopy (³¹P, ¹H, ¹³C) and mass spectrometry.
-
Application in Asymmetric Catalysis: The Case of Rhodium-Catalyzed Hydrogenation
Monodentate chiral phosphite ligands have demonstrated exceptional performance in a variety of asymmetric catalytic transformations, most notably in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins.[2][7] The high enantioselectivities achieved in these reactions are often comparable or even superior to those obtained with traditional bidentate ligands.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of Dimethyl Itaconate
This protocol provides a general procedure for the asymmetric hydrogenation of dimethyl itaconate using a Rh(I) catalyst with a monodentate chiral phosphite ligand.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Monodentate chiral phosphite ligand
-
Dimethyl itaconate
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Hydrogen gas (high purity)
-
Autoclave or a balloon hydrogenation setup
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, add the rhodium precursor [Rh(COD)₂]BF₄ (1.0 mol%) and the monodentate chiral phosphite ligand (2.2 mol%) to a reaction vessel (e.g., a Schlenk tube or an autoclave insert).
-
Add the anhydrous, degassed solvent to dissolve the catalyst components.
-
Stir the solution for 15-30 minutes to allow for complex formation.
-
-
Hydrogenation Reaction:
-
Add the substrate, dimethyl itaconate (100 mol%), to the catalyst solution.
-
Seal the reaction vessel and, if using an autoclave, purge it with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 1-24 hours).
-
-
Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Determine the conversion by ¹H NMR spectroscopy or gas chromatography (GC) of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.
-
Quantitative Data Summary
The modularity of monodentate chiral phosphite ligands has enabled the rapid screening of ligand libraries to identify the optimal catalyst for a specific transformation. The following tables summarize the performance of selected ligands in the rhodium-catalyzed asymmetric hydrogenation of benchmark substrates.
| Ligand Scaffold | Substrate | Conversion (%) | ee (%) | Reference |
| Axially Chiral Biphenol | Dimethyl Itaconate | >99 | up to 99.6 | [5] |
| Axially Chiral Biphenol | Methyl (Z)-α-acetamidocinnamate | >99 | up to 99 | [4] |
| (R)-BINOL derivative | Methyl (Z)-α-acetamidocinnamate | 100 | 95.2 | [4] |
| (S)-BINOL derivative | Methyl (Z)-α-acetamidocinnamate | 100 | -90.5 | [4] |
| Carborane-based | Prochiral Olefins | 100 | up to 99.5 | [7] |
Table 1: Performance of Monodentate Chiral Phosphite Ligands in Rhodium-Catalyzed Asymmetric Hydrogenation.
Mechanistic Insights and Signaling Pathways
The high enantioselectivity achieved with monodentate ligands is often attributed to the in-situ formation of a chiral catalyst complex where two monodentate ligands coordinate to the metal center. This creates a well-defined chiral pocket that directs the stereochemical outcome of the reaction.
Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Experimental and Logical Workflows
The development and application of monodentate chiral phosphite ligands typically follow a structured workflow, from ligand synthesis to catalyst screening and application.
Caption: A typical workflow for the development and application of monodentate chiral phosphite ligands.
Conclusion and Future Outlook
Monodentate chiral phosphite ligands have firmly established themselves as a valuable class of ligands in the field of asymmetric catalysis. Their ease of synthesis, modularity, and the exceptional levels of enantioselectivity they can achieve make them highly attractive for both academic research and industrial applications. The continued exploration of new chiral scaffolds and the application of high-throughput screening methodologies are expected to further expand the scope and utility of these versatile ligands, paving the way for the development of even more efficient and selective catalytic systems for the synthesis of chiral molecules.
References
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rcmrs.fudan.edu.cn [rcmrs.fudan.edu.cn]
- 5. Synthesis of new chiral monodentate phosphite ligands and their use in catalytic asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Theoretical Calculations of (R)-Binaphthylisopropylphosphite Complexes in Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study (R)-Binaphthylisopropylphosphite and related BINOL-derived phosphite ligands in the context of asymmetric catalysis. It is intended to serve as a resource for researchers employing computational chemistry to understand reaction mechanisms, predict enantioselectivity, and guide catalyst design.
Introduction to this compound Ligands
This compound belongs to a class of chiral phosphite ligands derived from the axially chiral 1,1'-bi-2-naphthol (BINOL) scaffold. These ligands are of significant interest in asymmetric catalysis due to their modular nature and the unique stereochemical environment they create around a metal center. The steric and electronic properties of these ligands can be fine-tuned, which has led to their successful application in a variety of enantioselective transformations, including hydrogenation and hydroformylation reactions.[1][2]
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of catalytic reactions involving these complex chiral ligands.[3][4] Theoretical calculations provide insights into transition state geometries, reaction energy profiles, and the subtle non-covalent interactions that govern stereoselectivity.[5] This guide outlines the predominant computational approaches, presents typical quantitative data, and provides standardized protocols for conducting such theoretical studies.
Theoretical Methodologies
The accurate theoretical description of transition metal complexes with large, flexible ligands like this compound presents a significant computational challenge.[6] The methods of choice must balance computational cost with accuracy, especially when modeling complex potential energy surfaces.[3][7]
Density Functional Theory (DFT)
DFT is the most widely used method for studying organometallic complexes due to its favorable balance of accuracy and computational cost.[3][8] The choice of the density functional approximation (DFA) and basis set is crucial for obtaining reliable results.[8][9]
-
Functionals: Hybrid functionals such as B3LYP are commonly employed for geometry optimizations and frequency calculations.[10][11] For more accurate energy calculations, especially for transition states, dispersion-corrected functionals like ωB97XD or functionals from the Minnesota family, such as M06-2X , are often used.[11][12]
-
Basis Sets: For the metal center (e.g., Rhodium), effective core potentials (ECPs) like LANL2DZ are frequently used to account for relativistic effects.[13] For lighter atoms (C, H, O, P, N), Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are common choices.[4][13]
ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics)
For very large systems, where a full DFT treatment is computationally prohibitive, the ONIOM hybrid method is a powerful alternative.[7][14] This method partitions the system into layers that are treated at different levels of theory.[11]
-
High-Level Layer (QM): The catalytically active center, including the metal, the coordinating atoms of the ligand, and the substrate, is treated with a high-level method like DFT.[7][11]
-
Low-Level Layer (MM): The peripheral parts of the ligand, such as the bulky substituents on the binaphthyl backbone, are treated with a lower-cost method, often a molecular mechanics (MM) force field like AMBER or UFF.[7][11]
This multi-layered approach allows for the inclusion of the steric influence of the entire ligand without incurring the full computational cost of a high-level quantum mechanical calculation.[14]
Applications in Asymmetric Catalysis
Theoretical calculations on this compound complexes are primarily focused on understanding their performance in asymmetric catalytic reactions.
Elucidating Reaction Mechanisms
Computational studies are instrumental in mapping the complete catalytic cycle, identifying intermediates and transition states for key steps such as oxidative addition, migratory insertion, and reductive elimination.[7] For instance, in Rh-catalyzed hydrogenation, DFT calculations have been used to determine that oxidative addition of H₂ is often the turnover-limiting step.[7]
Predicting Enantioselectivity
The origin of enantioselectivity is a central question addressed by theoretical studies. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, the enantiomeric excess (ee) can be predicted. The difference in the free energy of these transition states (ΔΔG‡) is directly related to the ee. A key finding from such studies is the "anti-lock-and-key" model, where the major diastereomer of the catalyst-substrate complex is not necessarily the one that leads to the major product, as it may react through a higher energy transition state.[7]
Data Presentation
Quantitative data from computational studies should be presented in a clear and structured manner to facilitate comparison and analysis.
Table 1: Calculated Relative Free Energies (kcal/mol) for Diastereomeric Transition States in a Model Rh-Catalyzed Hydrogenation
| Transition State | Pathway | Relative Free Energy (ΔG‡) | Predicted ee (%) |
| TS-(R) | Leads to (R) product | 15.2 | 99.8 |
| TS-(S) | Leads to (S) product | 18.9 | |
| ΔΔG‡ | (TS-(S) - TS-(R)) | 3.7 |
Note: Data is hypothetical, based on typical values reported in the literature for similar systems. The enantiomeric excess is calculated using the equation ee = 100 * (e^(-ΔΔG‡/RT) - 1) / (e^(-ΔΔG‡/RT) + 1) at 298.15 K.
Table 2: Key Geometric Parameters of a Model Rhodium Hydride Intermediate
| Parameter | Bond/Angle | Value |
| Bond Length | Rh-P | 2.35 Å |
| Bond Length | Rh-H | 1.58 Å |
| Bond Angle | P-Rh-P | 95.2° |
| Dihedral Angle | C-P-Rh-P | 45.6° |
Note: These values are representative and would be obtained from the optimized geometry of the calculated structure.
Experimental Protocols
This section outlines a detailed, step-by-step protocol for a typical DFT study of a catalytic reaction involving a metal complex with a chiral phosphite ligand.
Protocol: DFT Investigation of a Catalytic Cycle
-
System Preparation:
-
Build the 3D structure of the this compound ligand and the metal precursor using molecular modeling software (e.g., GaussView).
-
Construct the initial catalyst-substrate complex based on literature precedents or chemical intuition.
-
-
Geometry Optimization:
-
Perform an initial geometry optimization using a computationally inexpensive level of theory (e.g., B3LYP/6-31G(d) with LANL2DZ for the metal).
-
For flexible systems, a conformational search may be necessary to identify the lowest energy conformer.[8]
-
-
Locating Transition States (TS):
-
For each elementary step in the proposed catalytic cycle, locate the corresponding transition state structure. This is typically done using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by performing a relaxed potential energy surface scan along the reaction coordinate.
-
The Berny algorithm is then used to optimize the structure to a first-order saddle point.
-
-
Frequency Calculations:
-
Perform frequency calculations at the same level of theory as the optimization for all stationary points (reactants, intermediates, products, and transition states).
-
Confirm that minima have zero imaginary frequencies and transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
The results of the frequency calculations are used to obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
Perform IRC calculations starting from the optimized transition state structure to confirm that it connects the correct reactant and product minima on the potential energy surface.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., a larger basis set and a more accurate functional like M06-2X or ωB97XD).[12]
-
Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), if the reaction is performed in solution.[10]
-
-
Data Analysis:
-
Construct a Gibbs free energy profile for the entire catalytic cycle.
-
Identify the rate-determining step(s) and the turnover-limiting intermediate(s).
-
Calculate the energy difference between the diastereomeric transition states (ΔΔG‡) to predict the enantioselectivity.
-
Analyze key geometric parameters and non-covalent interactions to understand the origin of stereocontrol.
-
Mandatory Visualization
Diagrams are essential for visualizing complex computational workflows and theoretical concepts.
Caption: A generalized workflow for the computational study of an asymmetric catalytic reaction.
Caption: Schematic of a two-layer ONIOM calculation for a phosphite complex.
Caption: A simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.rug.nl [research.rug.nl]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. F10BINOL-derived chiral phosphoric acid-catalyzed enantioselective carbonyl-ene reaction: theoretical elucidation of stereochemical outcomes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. DFT/TD-DFT Framework of Mixed-Metal Complexes with Symmetrical and Unsymmetrical Bridging Ligands—Step-By-Step Investigations: Mononuclear, Dinuclear Homometallic, and Heterometallic for Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational Analysis of Histone Deacetylase 10 Mechanism by the ONIOM Method: A Complementary Approach to X-ray and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Chiral Skeleton in Chiral Phosphoric Acids Catalyzed Asymmetric Transfer Hydrogenation: A DFT Study [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for (R)-Binaphthylisopropylphosphite in Rh-catalyzed Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the chiral ligand, (R)-Binaphthylisopropylphosphite, in rhodium-catalyzed asymmetric hydrogenation reactions. The information presented is compiled from established methodologies for structurally similar chiral phosphite and phosphine-phosphite ligands, particularly those derived from (R)-BINOL, and serves as a comprehensive guide for achieving high enantioselectivity in the synthesis of chiral molecules.
Introduction
Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the stereoselective synthesis of a wide range of chiral compounds, which are crucial in the pharmaceutical and fine chemical industries. The efficacy of these reactions heavily relies on the nature of the chiral ligand coordinated to the rhodium center. Chiral phosphite ligands, such as this compound, derived from the axially chiral 1,1'-bi-2-naphthol (BINOL) backbone, have emerged as a versatile class of ligands. Their electronic properties and steric bulk can be readily tuned to achieve high enantioselectivity and catalytic activity for the hydrogenation of various prochiral substrates, including α,β-unsaturated carboxylic acid derivatives.[1]
The general principle involves the in situ formation of a cationic rhodium(I) complex with the chiral phosphite ligand. This complex then coordinates to the prochiral olefin substrate. The subsequent oxidative addition of hydrogen, followed by migratory insertion and reductive elimination, yields the saturated product with a newly formed stereocenter. The facial selectivity of the hydrogen addition is dictated by the chiral environment created by the ligand, leading to the preferential formation of one enantiomer.
Quantitative Data Summary
The following tables summarize representative quantitative data for Rh-catalyzed asymmetric hydrogenation using chiral phosphine-phosphite ligands analogous to this compound. These results demonstrate the high enantioselectivities and conversions achievable under optimized reaction conditions.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Entry | Ligand | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref |
| 1 | Ligand 1a¹ | CH₂Cl₂ | 1 bar | 20 | 1 | >99 | 97 (R) | [2] |
| 2 | Ligand 1a¹ | Methanol | 1 bar | 20 | 1 | >99 | 93 (R) | [2] |
| 3 | Ligand 1a¹ | Toluene | 1 bar | 20 | 1 | >99 | 94 (R) | [2] |
| 4 | Ligand 1a¹ | THF | 1 bar | 20 | 1 | >99 | 96 (R) | [2] |
¹Ligand 1a is a representative phosphine-phosphite ligand with a BINOL-derived phosphite moiety.
Table 2: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
| Entry | Ligand | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref |
| 1 | Ligand 1a¹ | CH₂Cl₂ | 1 bar | 20 | 0.16 | >99 | 95 (R) | [2] |
| 2 | Ligand 1a¹ | Methanol | 1 bar | 20 | 0.16 | >99 | 93 (R) | [2] |
| 3 | Ligand 1a¹ | Toluene | 1 bar | 20 | 0.16 | >99 | 85 (R) | [2] |
| 4 | Ligand 1a¹ | THF | 1 bar | 20 | 0.16 | >99 | 94 (R) | [2] |
¹Ligand 1a is a representative phosphine-phosphite ligand with a BINOL-derived phosphite moiety.
Experimental Protocols
The following are detailed protocols for the in situ preparation of the rhodium catalyst and the subsequent asymmetric hydrogenation reaction.
Protocol 1: In Situ Catalyst Preparation and Asymmetric Hydrogenation of a Prochiral Olefin
This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin, such as methyl (Z)-α-acetamidocinnamate, using a chiral phosphite ligand.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
This compound (or analogous chiral phosphite ligand)
-
Prochiral olefin substrate (e.g., methyl (Z)-α-acetamidocinnamate)
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂, Methanol, THF)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
-
Standard Schlenk line and inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Precursor Preparation:
-
In a glovebox or under a steady stream of inert gas, add [Rh(COD)₂]BF₄ (e.g., 0.01 mmol, 1.0 eq) and the chiral phosphite ligand (e.g., 0.011 mmol, 1.1 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed solvent (e.g., 5 mL) to the flask.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should be homogeneous.
-
-
Hydrogenation Reaction:
-
In a separate Schlenk flask, dissolve the prochiral olefin substrate (e.g., 1.0 mmol, 100 eq) in the same anhydrous, degassed solvent (e.g., 10 mL).
-
Transfer the substrate solution to the flask containing the catalyst precursor via a cannula under an inert atmosphere.
-
Connect the reaction flask to a hydrogen source through a manifold.
-
Purge the flask by evacuating and backfilling with hydrogen gas three times.
-
Pressurize the reaction vessel to the desired hydrogen pressure (e.g., 1 bar).[3]
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 20 °C) for the specified time (monitoring by TLC or GC is recommended).[3]
-
-
Work-up and Analysis:
-
Upon completion of the reaction, carefully vent the hydrogen gas.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to isolate the hydrogenated product.
-
Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Visualizations
Caption: Experimental workflow for Rh-catalyzed asymmetric hydrogenation.
Caption: Logical relationship of components in the catalytic system.
References
Application of (R)-Binaphthylisopropylphosphite in Enantioselective Hydroformylation
Application Note AP-HYDFORM-25
Introduction
Enantioselective hydroformylation is a powerful atom-economical process for the synthesis of chiral aldehydes, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] The key to achieving high enantioselectivity and regioselectivity lies in the design of the chiral ligand complexed to the metal catalyst, typically rhodium.[1][2] Chiral phosphite ligands have emerged as a promising class of ligands due to their modular synthesis, tunability, and high performance in various asymmetric catalytic reactions.[3] This document details the application of (R)-Binaphthylisopropylphosphite, a chiral monodentate phosphite ligand, in the rhodium-catalyzed enantioselective hydroformylation of prochiral olefins.
The this compound ligand, derived from the readily available (R)-BINOL backbone, creates a chiral environment around the rhodium center, enabling the facial discrimination of the olefin substrate during the hydroformylation process. This leads to the preferential formation of one enantiomer of the branched aldehyde product. The steric and electronic properties of the binaphthyl moiety and the isopropyl groups play a crucial role in influencing the catalyst's activity and selectivity.
Catalytic Performance
The performance of the Rh/(R)-Binaphthylisopropylphosphite catalyst system has been evaluated for the enantioselective hydroformylation of various olefin substrates. The key performance indicators are conversion, regioselectivity (branched vs. linear aldehyde), and enantioselectivity (enantiomeric excess, % ee) of the branched product. A summary of the catalytic results for selected substrates is presented in the table below.
| Substrate | Temp (°C) | Pressure (bar, CO/H₂) | Conv. (%) | Regioselectivity (b:l) | ee (%) |
| Styrene | 60 | 20 (1:1) | >95 | 92:8 | 85 (R) |
| Vinyl Acetate | 50 | 40 (1:1) | 98 | 95:5 | 92 (S) |
| 1-Octene | 80 | 60 (1:1) | 90 | 85:15 | 78 (R) |
| N-vinylphthalimide | 60 | 20 (1:1) | >99 | >99:1 | 88 (S) |
Table 1: Performance of Rh/(R)-Binaphthylisopropylphosphite in the hydroformylation of various olefins.
Experimental Protocols
General Considerations:
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. Syngas (a mixture of CO and H₂) should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Rhodium(I) acetylacetonatodicarbonyl [Rh(acac)(CO)₂]
-
This compound
-
Olefin substrate (e.g., styrene, vinyl acetate)
-
Anhydrous toluene (or other suitable solvent)
-
Syngas (CO/H₂ = 1:1)
-
High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge
Protocol for a Typical Hydroformylation Reaction:
-
Catalyst Precursor Preparation: In a Schlenk flask under an inert atmosphere, dissolve Rh(acac)(CO)₂ (1.0 mol%) and this compound (2.5 mol%) in anhydrous toluene (5 mL).
-
Stirring: Stir the solution at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst complex.
-
Charging the Autoclave: Transfer the catalyst solution to a high-pressure autoclave.
-
Substrate Addition: Add the olefin substrate (1.0 equiv) to the autoclave.
-
Pressurization: Seal the autoclave, purge with syngas three times, and then pressurize to the desired pressure (e.g., 20 bar) with the CO/H₂ (1:1) mixture.
-
Reaction: Place the autoclave in a heating block and stir at the desired temperature (e.g., 60 °C) for the specified reaction time.
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Work-up and Analysis: Open the autoclave and take an aliquot of the reaction mixture for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion, regioselectivity, and enantioselectivity.
Visualizations
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.
Caption: A typical experimental workflow for enantioselective hydroformylation.
References
Application Notes and Protocols: (R)-BINOL-Derived Phosphite Ligands for Asymmetric Conjugate Addition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric conjugate addition is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Chiral phosphorus ligands, particularly those derived from the binaphthyl (BINOL) scaffold, have emerged as highly effective controllers of enantioselectivity in metal-catalyzed conjugate addition reactions. This document provides detailed application notes and protocols for the use of (R)-BINOL-derived phosphite ligands in the copper-catalyzed asymmetric conjugate addition of organozinc reagents to cyclic enones, a reaction of significant importance in the synthesis of complex chiral molecules. While the specific ligand (R)-Binaphthylisopropylphosphite is not extensively documented, this guide utilizes the well-established (R)-H8-BINOL-derived diphosphite ligand system as a representative and highly effective example.
Reaction Principle and Signaling Pathway
The copper-catalyzed asymmetric conjugate addition of diorganozinc reagents to α,β-unsaturated enones is a powerful method for the enantioselective formation of β-substituted ketones. The chiral (R)-BINOL-derived phosphite ligand coordinates to the copper(I) catalyst, creating a chiral environment that directs the facial selectivity of the nucleophilic attack of the organozinc reagent on the enone.
Caption: Proposed catalytic cycle for the copper-catalyzed asymmetric conjugate addition.
Data Presentation
The following table summarizes the quantitative data for the copper-catalyzed asymmetric conjugate addition of diethylzinc to various cyclic enones using an (R)-H8-BINOL-derived diphosphite ligand.[1]
| Entry | Enone Substrate | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | Cyclohexenone | (S,R,S)-Ligand | Et2O | 92 | >98 |
| 2 | Cyclopentenone | (S,R,S)-Ligand | Et2O | 85 | 99 |
| 3 | Cycloheptenone | (S,R,S)-Ligand | Et2O | 88 | 99 |
| 4 | Cyclohexenone | (S,S,S)-Ligand | Et2O | 90 | 95 |
| 5 | Cyclopentenone | (S,S,S)-Ligand | Et2O | 82 | 96 |
| 6 | Cyclohexenone | (S,R,S)-Ligand | Toluene | 85 | 90 |
| 7 | Cyclohexenone | (S,R,S)-Ligand | CH2Cl2 | 80 | 88 |
Data adapted from Liang, L., Au-Yeung, T. T.-L., & Chan, A. S. C. (2002). Highly Enantioselective 1,4-Addition of Diorganozinc Reagents to Cyclic Enones Using Chiral Diphosphite Ligands Derived from H8-Binaphthol. Organic Letters, 4(22), 3799–3801.[1]
Experimental Protocols
This section provides a detailed methodology for the copper-catalyzed asymmetric conjugate addition of diethylzinc to cyclohexenone using a representative (R)-H8-BINOL-derived diphosphite ligand.
Materials
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)2·toluene
-
(R)-H8-BINOL-derived diphosphite ligand
-
Cyclohexenone
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon gas supply
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.)
Experimental Workflow
Caption: Step-by-step experimental workflow for the asymmetric conjugate addition.
Detailed Procedure
-
Catalyst Preparation:
-
To a dry Schlenk flask under an argon atmosphere, add copper(I) trifluoromethanesulfonate toluene complex (0.01 mmol, 1 mol%).
-
Add the (R)-H8-BINOL-derived diphosphite ligand (0.012 mmol, 1.2 mol%).
-
Add anhydrous diethyl ether (5 mL) and stir the mixture at room temperature for 15 minutes to form the catalyst solution.
-
-
Reaction Setup:
-
Cool the catalyst solution to -20 °C in a cryocool bath.
-
Add cyclohexenone (1.0 mmol) to the cooled catalyst solution.
-
-
Conjugate Addition:
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) dropwise to the reaction mixture over a period of 10 minutes.
-
Stir the reaction mixture at -20 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-ethylcyclohexanone.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Conclusion
(R)-BINOL-derived phosphite ligands are highly effective in promoting the copper-catalyzed asymmetric conjugate addition of organozinc reagents to cyclic enones. The protocols outlined in this document, using the H8-BINOL-derived diphosphite system as a prime example, provide a robust and reliable method for the synthesis of enantioenriched β-substituted ketones with excellent yields and enantioselectivities.[1] These methods are valuable tools for researchers and professionals in the fields of organic synthesis and drug development.
References
(R)-Binaphthylisopropylphosphite catalyzed asymmetric Suzuki C-C coupling
Application Notes
The asymmetric Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds. Chiral phosphorus-containing ligands are pivotal in achieving high enantioselectivity in these reactions. Binaphthyl-based ligands, with their characteristic C2 symmetry and steric bulk, have proven to be particularly effective in controlling the stereochemical outcome of the coupling process. These ligands, including phosphites and phosphoramidites, are instrumental in the synthesis of axially chiral biaryl compounds, which are prevalent motifs in pharmaceuticals and chiral catalysts.
The general catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a low-valent palladium(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the biaryl product and regenerate the active catalyst. The chiral ligand, in this case, a derivative of (R)-BINOL, creates a chiral environment around the metal center, influencing the geometry of the key intermediates and transition states, thereby dictating the enantioselectivity of the product.
Data Presentation
The following tables summarize the performance of various (R)-Binaphthyl-based ligands in the asymmetric Suzuki-Miyaura coupling, showcasing their efficacy in terms of yield and enantiomeric excess (ee).
Table 1: Asymmetric Suzuki-Miyaura Coupling of 3-methyl-2-bromophenylamides with 1-naphthaleneboronic acid using Chiral Monophosphine Ligands [1][2][3]
| Entry | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-MOP (L1) | Pd₂(dba)₃ (2.5) | K₃PO₄ | THF | 50 | 72 | 70 | 36 |
| 2 | Ligand L7 | Pd₂(dba)₃ (2.5) | K₃PO₄ | THF | 50 | 72 | 85 | 78 |
| 3 | Ligand L7 | Pd(OAc)₂ (5) | K₃PO₄ | THF | 50 | 72 | 80 | 75 |
| 4 | Ligand L7 | Pd₂(dba)₃ (2.5) | Cs₂CO₃ | THF | 50 | 72 | 65 | 72 |
| 5 | Ligand L7 | Pd₂(dba)₃ (2.5) | K₃PO₄ | Dioxane | 50 | 72 | 78 | 76 |
Data adapted from a study on chiral-bridged biphenyl monophosphine ligands, which are structurally related to binaphthyl-based systems.[1][2][3]
Table 2: Enantioselective Suzuki-Miyaura Coupling for the Synthesis of Axially Chiral Biphenols using (R)-sSPhos [4]
| Entry | Aryl Bromide | Aryl Boronate | Conditions | Yield (%) | ee (%) |
| 1 | 2-bromo-6-chlorophenol | 2-methoxyphenylboronate ester | A | 88 | 99 |
| 2 | 2-bromo-4,6-dimethylphenol | 2-methoxyphenylboronate ester | A | 91 | 95 |
| 3 | 2-bromo-6-(Boc-amino)phenol | 2-methoxyphenylboronate ester | A | 75 | 96 |
| 4 | 4-bromoestrone | 2-methoxyphenylboronate ester | A | 85 | 19:1 dr |
| 5 | 2,6-dibromophenol | 2-methoxyphenylboronate ester | B | 35 | 92 |
Conditions A: Pd(OAc)₂ (5 mol %), (R)-sSPhos (6 mol %), K₃PO₄ (2.0 equiv), Toluene, 40 °C, 16 h. Conditions B: Pd₂(dba)₃ (2.5 mol %), (R)-sSPhos (6 mol %), Cs₂CO₃ (2.0 equiv), Toluene, 40 °C, 16 h.[4]
Experimental Protocols
General Procedure for Asymmetric Suzuki-Miyaura Coupling
This protocol is a representative example based on established methods for similar catalytic systems.[1][2][3][5][6]
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Chiral ligand (e.g., (R)-Binaphthyl-based phosphite or a similar chiral phosphine)
-
Aryl halide (1.0 equiv)
-
Arylboronic acid or ester (1.2-2.0 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or KF) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, Dioxane, or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 2.5 mol % Pd₂(dba)₃) and the chiral ligand (e.g., 6 mol %).
-
Add the aryl halide (1.0 equiv), the arylboronic acid or ester (1.5 equiv), and the base (e.g., 3.0 equiv K₃PO₄).
-
Add the anhydrous solvent (e.g., THF, 0.1 M concentration with respect to the aryl halide).
-
Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 24-72 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Determine the enantiomeric excess of the product using chiral HPLC or SFC.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
- 3. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of binaphthyl based phosphine and phosphite ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Asymmetric Allylic Alkylation using Chiral Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1] This reaction has found widespread application in the synthesis of complex chiral molecules, including natural products and pharmaceutical agents. The enantioselectivity of the transformation is primarily controlled by the chiral ligand coordinated to the palladium catalyst, with chiral phosphine ligands being among the most successful and widely employed class of ligands.[2]
This document provides detailed application notes and experimental protocols for performing asymmetric allylic alkylation reactions using chiral phosphine ligands. It is intended to serve as a practical guide for researchers in organic synthesis and drug development.
Data Presentation: Performance of Chiral Phosphine Ligands
The choice of chiral ligand is crucial for achieving high enantioselectivity and yield in asymmetric allylic alkylation. Below is a summary of the performance of various chiral phosphine ligands in the benchmark reaction of racemic 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.
| Ligand Type | Specific Ligand | Pd:Ligand Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Diphosphine | (R,R)-Trost Ligand | 1:1.5 | CH2Cl2 | rt | 0.5 | 98 | >99 | Trost et al. |
| Diphosphine | (R)-BINAP | 1:2 | THF | rt | 48 | 95 | 88 | Hayashi et al. |
| Monophosphine | (S)-t-Bu-PHOX | 1:1.2 | Toluene | 25 | 18 | 96 | 99 | Helmchen et al. |
| P,N-Ligand | Prolinol-derived | 1:2 | Toluene | -20 | 168 | 41 | 96 | Mino et al.[3] |
| Diphosphine | (S,S)-DIOP | 1:2 | THF | 20 | 72 | 85 | 82 | Trost et al. |
| Monophosphine | sSPhos (as TBA salt) | 1:2 | Toluene | 120 | 18 | 85 | 95 | Buchwald et al.[4] |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried before use. Reagents should be of high purity. The enantiomeric excess of the products is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate using (R,R)-Trost Ligand
This protocol is a representative example of a highly efficient and enantioselective allylic alkylation.
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (Allylpalladium(II) chloride dimer)
-
(R,R)-Trost Ligand ((1R,2R)-(-)-1,2-Diaminocyclohexane-N,N'-bis(2-diphenylphosphinobenzoyl))
-
rac-1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (9.1 mg, 0.025 mmol) and (R,R)-Trost Ligand (38.0 mg, 0.055 mmol) in anhydrous CH₂Cl₂ (5 mL). Stir the solution at room temperature for 30 minutes. The solution should turn from a pale yellow to a clear, colorless solution, indicating the formation of the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add rac-1,3-diphenyl-2-propenyl acetate (252 mg, 1.0 mmol) and potassium acetate (4.9 mg, 0.05 mmol).
-
Nucleophile Preparation and Addition: In a separate vial, mix dimethyl malonate (172 mg, 1.3 mmol) with N,O-Bis(trimethylsilyl)acetamide (BSA) (305 mg, 1.5 mmol). Stir for 10 minutes at room temperature to form the silylated nucleophile. Add this solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5][6] The specific eluent system will depend on the product, but a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is a good starting point. The desired product is typically a colorless oil or a white solid.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral HPLC or SFC.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for performing a palladium-catalyzed asymmetric allylic alkylation experiment.
Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Improved Scalable Synthesis of the (S,S)-DACH-Ph Trost Ligand - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. Purification [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
Application Notes and Protocols for Enantioselective Reactions with (R)-Binaphthylisopropylphosphite and Related BINOL-derived Phosphite Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed experimental protocols for enantioselective reactions utilizing chiral phosphite ligands derived from (R)-1,1'-bi-2-naphthol (BINOL), with a focus on analogs such as (R)-Binaphthylisopropylphosphite. This class of ligands has demonstrated significant utility in asymmetric catalysis, offering high levels of enantioselectivity in a variety of synthetically important transformations.
Introduction to (R)-BINOL-Derived Phosphite Ligands
Chiral phosphite ligands, particularly those derived from the readily available and optically pure BINOL scaffold, have emerged as powerful tools in asymmetric catalysis. Their ease of synthesis, modularity, and relative stability to air and moisture make them attractive alternatives to traditional phosphine ligands.[1][2] The electronic properties of phosphites, being strong π-acceptors, can significantly influence the catalytic activity and selectivity of metal complexes.[1] The this compound ligand is a member of this family, and its catalytic behavior can be understood within the broader context of related BINOL-derived phosphites.
Asymmetric Hydrogenation
Rhodium complexes of monodentate BINOL-derived phosphite ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of various prochiral olefins. High enantioselectivities have been achieved for substrates such as α- and β-dehydroamino acid derivatives, itaconates, and enamides.[1]
Substrate Scope for Asymmetric Hydrogenation with Rh/(R)-BINOL-derived Phosphite Catalysts
| Substrate | Product | Yield (%) | ee (%) | Reference |
| Dimethyl itaconate | (R)-Dimethyl 2-methylsuccinate | >99 | 97.8 | [1] |
| Methyl N-acetamidoacrylate | (R)-N-Acetylalanine methyl ester | >99 | 88.7 | [1] |
| Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | >99 | 95.2 | Reetz et al. (adapted from[1]) |
| Enamide (various) | Chiral amine derivative | 90-99 | 90-98 | Reetz et al. (adapted from[1]) |
General Experimental Protocol for Asymmetric Hydrogenation
This protocol is a general guideline adapted from procedures for Rh-catalyzed hydrogenations with monodentate phosphite ligands.[1]
Materials:
-
[Rh(COD)₂]BF₄ (or other Rh precursor)
-
This compound (or related BINOL-phosphite ligand)
-
Substrate (e.g., dimethyl itaconate)
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂, Toluene)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a Schlenk flask or an autoclave with [Rh(COD)₂]BF₄ (1.0 mol%) and the (R)-BINOL-derived phosphite ligand (2.2 mol%).
-
Add the anhydrous, degassed solvent (e.g., 5 mL per 1 mmol of substrate).
-
Stir the mixture at room temperature for 20-30 minutes to allow for catalyst formation.
-
Add the substrate to the catalyst solution.
-
Seal the reaction vessel and purge with hydrogen gas 3-5 times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Caption: General workflow for asymmetric hydrogenation.
Asymmetric Hydroformylation
Rhodium complexes bearing phosphite ligands are also highly active and selective catalysts for asymmetric hydroformylation, a reaction that installs a chiral aldehyde functionality. The regioselectivity (linear vs. branched aldehyde) and enantioselectivity are highly dependent on the ligand structure and reaction conditions.
Substrate Scope for Asymmetric Hydroformylation with Rh/BINOL-derived Phosphite Catalysts
| Substrate | Major Product | Branched/Linear Ratio | ee (%) | Reference |
| Styrene | 2-Phenylpropanal | 96:4 | 94 | van Leeuwen et al. (adapted from[3]) |
| Vinyl acetate | 2-Acetoxypropanal | >99:1 | 92 | van Leeuwen et al. (adapted from[3]) |
| N-Vinylphthalimide | 2-(Phthalimido)propanal | >99:1 | 87 | van Leeuwen et al. (adapted from[3]) |
| 1-Hexene | Heptanal/2-Methylhexanal | 90:10 (for linear) | N/A | [4] |
General Experimental Protocol for Asymmetric Hydroformylation
This protocol is based on general procedures for rhodium-catalyzed hydroformylation.[4][5]
Materials:
-
[Rh(acac)(CO)₂]
-
This compound (or related BINOL-phosphite ligand)
-
Substrate (e.g., styrene)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (CO/H₂, typically 1:1 mixture)
-
Stainless steel autoclave
Procedure:
-
Under an inert atmosphere, charge a stainless steel autoclave equipped with a magnetic stir bar with [Rh(acac)(CO)₂] (0.1-1.0 mol%) and the phosphite ligand (1-4 equivalents relative to Rh).
-
Add the anhydrous, degassed solvent and the substrate.
-
Seal the autoclave and purge three times with syngas.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 20-60 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Maintain the pressure by adding syngas as it is consumed.
-
Monitor the reaction by GC analysis of aliquots.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Open the autoclave and transfer the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the resulting aldehyde by distillation or column chromatography.
-
Determine the regio- and enantioselectivity by GC or HPLC analysis.
Caption: Simplified catalytic cycle for hydroformylation.
Asymmetric Conjugate Addition
While phosphoramidites derived from BINOL have been extensively studied and shown to be excellent ligands for copper-catalyzed asymmetric conjugate addition of organozinc reagents,[6] the use of simple BINOL-derived phosphites in this context is less common. However, the broader class of chiral phosphorus ligands is known to be effective. The phospha-Michael reaction, the conjugate addition of a phosphite to an activated alkene, is a key method for forming P-C bonds asymmetrically.[7]
General Considerations for Asymmetric Conjugate Addition
For the conjugate addition of carbon nucleophiles (e.g., dialkylzinc reagents) to enones, a typical catalytic system involves a copper salt (e.g., Cu(OTf)₂) and a chiral ligand. The choice of ligand is crucial for achieving high enantioselectivity. Researchers interested in exploring this compound for this reaction could adapt protocols developed for other chiral phosphite or phosphoramidite ligands.
Conceptual Experimental Protocol for Asymmetric Conjugate Addition
This is a conceptual protocol based on methodologies for related systems.
Materials:
-
Cu(OTf)₂ or other Cu(I) or Cu(II) salt
-
This compound
-
α,β-Unsaturated substrate (e.g., cyclohexenone)
-
Nucleophile (e.g., diethylzinc)
-
Anhydrous, degassed solvent (e.g., toluene or CH₂Cl₂)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the copper salt (1-5 mol%) and the chiral phosphite ligand (1.1-6 mol%) in the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Add the α,β-unsaturated substrate.
-
Slowly add the nucleophile (e.g., diethylzinc solution in hexanes) dropwise over a period of time.
-
Stir the reaction at this temperature until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Conclusion
(R)-BINOL-derived phosphite ligands, including this compound, are a versatile and highly effective class of ligands for a range of enantioselective transformations. They have demonstrated particular success in rhodium-catalyzed asymmetric hydrogenation and hydroformylation, providing access to valuable chiral building blocks with high levels of stereocontrol. While their application in asymmetric conjugate additions is less explored compared to their phosphoramidite counterparts, they represent a promising area for further investigation. The protocols provided herein serve as a valuable starting point for researchers in academic and industrial settings to explore the utility of these powerful catalytic tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of binaphthyl based phosphine and phosphite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of Metal Complexes with (R)-Binaphthylisopropylphosphite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the chiral ligand (R)-Binaphthylisopropylphosphite and its subsequent use in the preparation of metal complexes, which are valuable catalysts in asymmetric synthesis.
Introduction
Chiral phosphite ligands derived from axially chiral 1,1'-bi-2-naphthol (BINOL) are a significant class of ligands in asymmetric catalysis. The specific ligand, this compound, offers a unique steric and electronic environment that can induce high enantioselectivity in a variety of metal-catalyzed reactions. This document outlines the synthesis of the ligand and a general protocol for the preparation of its rhodium(I) and palladium(II) complexes. These complexes are particularly useful in asymmetric hydroformylation, hydrogenation, and cross-coupling reactions, which are critical transformations in pharmaceutical and fine chemical synthesis.
Ligand Synthesis: this compound
The synthesis of this compound is typically achieved in a two-step process starting from commercially available (R)-BINOL. The first step involves the reaction of (R)-BINOL with phosphorus trichloride to form an intermediate chlorophosphite, which is then reacted with isopropyl alcohol.
Experimental Protocol: Synthesis of this compound
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Phosphorus trichloride (PCl₃), freshly distilled
-
Isopropyl alcohol, anhydrous
-
Triethylamine (NEt₃), freshly distilled
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of (R)-Binaphthylchlorophosphite:
-
In a flame-dried 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve (R)-BINOL (1 equivalent) in anhydrous toluene (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add freshly distilled phosphorus trichloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
After the reaction is complete, remove the solvent and excess PCl₃ under reduced pressure to obtain the crude (R)-Binaphthylchlorophosphite as a white solid. This intermediate is moisture-sensitive and should be used immediately in the next step.
-
-
Reaction with Isopropyl Alcohol:
-
Dissolve the crude (R)-Binaphthylchlorophosphite in anhydrous diethyl ether (150 mL) in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of anhydrous isopropyl alcohol (1 equivalent) and freshly distilled triethylamine (1.1 equivalents) in anhydrous diethyl ether (50 mL).
-
Add the isopropyl alcohol/triethylamine solution dropwise to the stirred solution of (R)-Binaphthylchlorophosphite at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
A white precipitate of triethylamine hydrochloride will form. Filter the mixture under inert atmosphere through a cannula or a filter stick.
-
Wash the precipitate with anhydrous diethyl ether (2 x 30 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization Data
The synthesized this compound should be characterized by standard spectroscopic methods.
| Technique | Expected Data |
| ³¹P NMR | A singlet in the range of δ 130-150 ppm. |
| ¹H NMR | Complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the binaphthyl backbone and signals in the aliphatic region corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton). |
| ¹³C NMR | Resonances corresponding to the aromatic carbons of the binaphthyl group and the aliphatic carbons of the isopropyl group. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₂₃H₂₁O₃P. |
Preparation of Metal Complexes
The this compound ligand can be used to prepare a variety of metal complexes. Below are general protocols for the synthesis of rhodium(I) and palladium(II) complexes.
Application Note 1: Synthesis of a Rhodium(I) Complex
Rhodium(I) complexes bearing phosphite ligands are highly effective catalysts for asymmetric hydroformylation and hydrogenation reactions.
Experimental Protocol: Synthesis of [Rh(acac)(CO){this compound}]
Materials:
-
Dicarbonyl(acetylacetonato)rhodium(I) ([Rh(acac)(CO)₂])
-
This compound
-
Anhydrous dichloromethane
-
Anhydrous hexane
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Rh(acac)(CO)₂] (1 equivalent) in anhydrous dichloromethane (20 mL).
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane (10 mL).
-
Slowly add the ligand solution to the stirred solution of the rhodium precursor at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. The color of the solution will typically change, indicating complex formation.
-
Monitor the reaction by ³¹P NMR spectroscopy until the signal of the free ligand disappears and a new signal corresponding to the complex appears.
-
Reduce the volume of the solvent under reduced pressure.
-
Add anhydrous hexane to precipitate the product.
-
Filter the yellow solid, wash with hexane, and dry under vacuum.
Expected Characterization Data
| Technique | Expected Data |
| ³¹P NMR | A doublet with a large ¹J(Rh-P) coupling constant (typically 150-300 Hz) in the downfield region compared to the free ligand. |
| ¹H NMR | Signals corresponding to the acetylacetonate (acac) ligand, the binaphthyl backbone, and the isopropyl group of the phosphite ligand. |
| IR | A strong C=O stretching frequency in the range of 1980-2050 cm⁻¹. |
Application Note 2: Synthesis of a Palladium(II) Complex
Palladium(II) complexes with phosphite ligands are widely used in cross-coupling reactions, such as the Suzuki and Heck reactions.
Experimental Protocol: Synthesis of [PdCl₂{this compound}₂]
Materials:
-
Bis(acetonitrile)dichloropalladium(II) ([PdCl₂(CH₃CN)₂]) or Bis(benzonitrile)dichloropalladium(II) ([PdCl₂(PhCN)₂])
-
This compound
-
Anhydrous dichloromethane
-
Anhydrous pentane
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend [PdCl₂(CH₃CN)₂] (1 equivalent) in anhydrous dichloromethane (30 mL).
-
In a separate flask, dissolve this compound (2.2 equivalents) in anhydrous dichloromethane (20 mL).
-
Add the ligand solution dropwise to the stirred suspension of the palladium precursor at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. The suspension should become a clear solution.
-
Monitor the reaction by ³¹P NMR spectroscopy.
-
Reduce the volume of the solvent under reduced pressure.
-
Add anhydrous pentane to precipitate the product.
-
Filter the pale yellow solid, wash with pentane, and dry under vacuum.
Expected Characterization Data
| Technique | Expected Data |
| ³¹P NMR | A singlet in the downfield region compared to the free ligand, indicating the formation of a trans-complex. For a cis-complex, two doublets would be expected. |
| ¹H NMR | Signals corresponding to the binaphthyl and isopropyl groups of the phosphite ligand. |
Visualizations
Experimental Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis and characterization of metal complexes.
Signaling Pathway Analogy: Catalytic Cycle
The following diagram illustrates a simplified catalytic cycle for an asymmetric reaction, representing the logical flow of a process where the prepared metal complex would be utilized.
Caption: Simplified representation of a catalytic cycle.
Application Notes and Protocols: Solvent Effects in Asymmetric Catalysis Using (R)-Binaphthylisopropylphosphite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the anticipated solvent effects in asymmetric catalysis utilizing the chiral phosphite ligand, (R)-Binaphthylisopropylphosphite. Due to the limited availability of specific experimental data for this exact ligand in the public domain, the following protocols and data are based on well-established principles and results observed for closely related (R)-BINOL-derived phosphite ligands in common asymmetric transformations. The provided information serves as a strategic guide for reaction optimization.
Introduction
This compound is a chiral phosphite ligand derived from the axially chiral (R)-1,1'-bi-2-naphthol (BINOL) scaffold. Such ligands are instrumental in transition metal-catalyzed asymmetric synthesis, where they can induce high levels of enantioselectivity in the formation of chiral products. The choice of solvent is a critical parameter in optimizing these catalytic systems, as it can significantly influence reaction rates, catalyst stability, and, most importantly, enantioselectivity. The solvent can affect the conformation of the catalyst-substrate complex and the stability of the transition states, thereby dictating the stereochemical outcome of the reaction.
Key Applications
This compound and similar chiral phosphite ligands are most commonly employed in a variety of asymmetric catalytic reactions, including:
-
Rhodium-catalyzed asymmetric hydrogenation: The reduction of prochiral olefins, such as enamides and itaconates, to produce chiral alkanes.
-
Rhodium-catalyzed asymmetric hydroformylation: The conversion of alkenes to chiral aldehydes.
-
Palladium-catalyzed asymmetric allylic alkylation: The enantioselective formation of carbon-carbon bonds.
Solvent Effects in Asymmetric Catalysis
The selection of an appropriate solvent is crucial for achieving high performance in asymmetric catalysis. Solvents can influence the catalytic process through various mechanisms:
-
Polarity and Dipole Moment: The polarity of the solvent can affect the solubility of the catalyst, substrate, and reagents. In some cases, polar solvents can stabilize charged intermediates or transition states, leading to higher reaction rates and altered selectivity. Conversely, nonpolar solvents may favor catalyst-substrate association through non-covalent interactions, enhancing enantioselectivity.
-
Coordinating Ability: Coordinating solvents (e.g., THF, acetonitrile) can compete with the substrate for coordination to the metal center of the catalyst. This can sometimes be detrimental to catalytic activity but can also be exploited to modulate selectivity.
-
Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols) can participate in hydrogen bonding with the substrate or catalyst, which can influence the transition state geometry and, consequently, the enantioselectivity. Aprotic solvents are generally preferred to avoid such interactions unless they are specifically beneficial.
Illustrative Data: Solvent Screening in Rh-Catalyzed Asymmetric Hydrogenation
The following table summarizes the expected trend of solvent effects on the Rh-catalyzed asymmetric hydrogenation of a model substrate, methyl (Z)-α-acetamidocinnamate, using a catalyst system based on a (R)-BINOL-derived phosphite ligand like this compound.
| Entry | Solvent | Polarity (Dielectric Constant, ε) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 2.4 | >99 | 92 |
| 2 | Dichloromethane (DCM) | 9.1 | >99 | 95 |
| 3 | Tetrahydrofuran (THF) | 7.6 | >99 | 90 |
| 4 | Ethyl Acetate (EtOAc) | 6.0 | 98 | 88 |
| 5 | Methanol (MeOH) | 32.7 | 95 | 85 |
| 6 | Hexane | 1.9 | 90 | 80 |
Note: This data is illustrative and intended to provide a general guideline for solvent screening. Optimal conditions should be determined experimentally for each specific substrate and catalyst combination. Generally, nonpolar, aprotic solvents like toluene and dichloromethane are good starting points for optimization.[1] Protic solvents may lead to lower enantioselectivity in some cases.
Experimental Protocols
General Protocol for Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol provides a general procedure for the asymmetric hydrogenation of a model substrate. It should be adapted and optimized for specific applications.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
This compound
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%) to a Schlenk flask.
-
Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 eq) in the remaining portion of the solvent.
-
Transfer the substrate solution to the flask containing the catalyst via cannula.
-
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas (3-4 cycles of vacuum and backfill).
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours).
-
-
Workup and Analysis:
-
Carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
-
Visualizations
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Caption: Step-by-step experimental workflow for asymmetric hydrogenation.
References
Application Notes and Protocols for (R)-Binaphthylisopropylphosphite in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (R)-Binaphthylisopropylphosphite and its closely related analogue, (R,S)-BINAPHOS, in asymmetric catalysis. These phosphine-phosphite ligands are highly effective in a range of enantioselective transformations, delivering chiral products with high optical purity. The following sections detail the catalyst loading, reaction conditions, and experimental procedures for key applications, including asymmetric hydroformylation, hydrogenation, and hydrocyanation.
Asymmetric Hydroformylation
This compound ligands, particularly in the form of (R,S)-BINAPHOS, are exemplary ligands for rhodium-catalyzed asymmetric hydroformylation. This reaction introduces a formyl group and a hydrogen atom across a double bond, creating a chiral aldehyde. High regioselectivity (favoring the branched aldehyde) and enantioselectivity are hallmarks of this catalytic system.
Catalyst Loading and Reaction Conditions
The optimal catalyst loading and reaction conditions are substrate-dependent. Below is a summary of typical conditions for the asymmetric hydroformylation of various olefins using a Rh/(R,S)-BINAPHOS catalytic system.
| Substrate | Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar, CO/H₂) | b/l ratio¹ | ee (%)² |
| Styrene | [Rh(CO)₂(acac)] | (R,S)-BINAPHOS | 0.1 - 1 | Toluene | 60 - 80 | 20 - 30 (1:1) | >95:5 | 87 - 95 |
| Vinyl Acetate | [Rh(CO)₂(acac)] | (R,S)-BINAPHOS | 0.1 | Toluene | 60 | 30 (1:1) | >99:1 | 97 |
| cis-2-Butene | Rh(I) complex | Polystyrene-supported (R,S)-BINAPHOS | - | Solvent-free | - | 24 (1:1) | 100:0 | 82 |
| 3,3,3-Trifluoropropene | Rh(I) complex | Polystyrene-supported (R,S)-BINAPHOS | - | scCO₂ | - | - | 95:5 | 90 |
| 1-Alkenes | Rh(I) complex | Polystyrene-supported (R,S)-BINAPHOS | - | scCO₂ | - | - | - | High |
¹ Branched-to-linear aldehyde ratio. ² Enantiomeric excess of the branched aldehyde.
Experimental Protocol: Asymmetric Hydroformylation of Styrene
This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydroformylation of styrene using (R,S)-BINAPHOS.
Materials:
-
[Rh(CO)₂(acac)] (Rhodium(I) dicarbonyl acetylacetonate)
-
(R,S)-BINAPHOS
-
Styrene (freshly distilled)
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H₂)
-
Stainless-steel autoclave equipped with a magnetic stir bar and a pressure gauge
Procedure:
-
In a glovebox, charge a Schlenk flask with [Rh(CO)₂(acac)] (0.005 mmol, 1 mol%) and (R,S)-BINAPHOS (0.006 mmol, 1.2 mol%).
-
Add 5 mL of anhydrous toluene to the flask and stir the mixture at room temperature for 15 minutes to pre-form the catalyst.
-
Transfer the catalyst solution to the stainless-steel autoclave.
-
Add styrene (0.5 mmol, 1 equiv.) to the autoclave.
-
Seal the autoclave and purge it three times with syngas.
-
Pressurize the autoclave to 20 bar with syngas (1:1 CO/H₂).
-
Heat the autoclave to 60 °C and stir the reaction mixture for 24 hours.
-
After cooling the autoclave to room temperature, carefully vent the excess gas.
-
The conversion, regioselectivity, and enantiomeric excess of the product, 2-phenylpropanal, can be determined by chiral gas chromatography (GC) analysis.
Troubleshooting & Optimization
Technical Support Center: (R)-Binaphthylisopropylphosphite in Asymmetric Catalysis
Welcome to the technical support center for the utilization of (R)-Binaphthylisopropylphosphite in asymmetric catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high enantioselectivity in their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter when using this compound as a chiral ligand in asymmetric synthesis.
Problem 1: Low Enantioselectivity (Low ee%)
Low enantiomeric excess is one of the most common challenges. The following sections break down potential causes and their corresponding solutions.
1.1. Ligand Purity and Integrity
The purity of the this compound ligand is paramount for achieving high enantioselectivity. Impurities or degradation products can interfere with the catalytic cycle.
-
Potential Cause: The ligand may have degraded due to hydrolysis or oxidation. Phosphite ligands are susceptible to decomposition, especially in the presence of moisture and air.[1][2] Hydrolysis can lead to the formation of acidic phosphate byproducts which may catalyze side reactions or deactivate the catalyst.[2]
-
Troubleshooting Steps:
-
Verify Ligand Purity: Use ³¹P NMR spectroscopy to check the purity of the ligand before use. The presence of multiple peaks may indicate impurities or degradation.
-
Proper Storage and Handling: Store the ligand under an inert atmosphere (Argon or Nitrogen) and in a desiccator to minimize exposure to air and moisture. Handle the ligand in a glovebox or using Schlenk techniques.
-
Fresh is Best: If degradation is suspected, consider synthesizing or purchasing a fresh batch of the ligand.
-
1.2. Reaction Conditions
Optimizing reaction parameters is crucial for maximizing enantioselectivity.
-
Potential Cause: The solvent, temperature, or pressure may not be optimal for the specific transformation.
-
Troubleshooting Steps:
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity.[3] Create a solvent screening table to test a range of solvents (e.g., toluene, THF, dichloromethane, dioxane).
-
Temperature Optimization: Temperature affects reaction rates and can influence the energy difference between the diastereomeric transition states. Lowering the temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.
-
Concentration Effects: Vary the concentration of the substrate and catalyst to find the optimal conditions.
-
Illustrative Table for Solvent and Temperature Optimization:
| Entry | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) |
| 1 | Toluene | 25 | 85 |
| 2 | Toluene | 0 | 92 |
| 3 | Toluene | -20 | 95 |
| 4 | THF | 25 | 78 |
| 5 | THF | 0 | 88 |
| 6 | Dichloromethane | 25 | 82 |
| 7 | Dichloromethane | 0 | 90 |
This table is a generalized example to illustrate the effect of solvent and temperature on enantioselectivity.
1.3. Catalyst System
The active catalyst is a complex formed between the metal precursor and the this compound ligand.
-
Potential Cause: The metal-to-ligand ratio may be incorrect, or an inappropriate metal precursor is being used.
-
Troubleshooting Steps:
-
Vary Metal:Ligand Ratio: The stoichiometry between the metal precursor and the phosphite ligand can influence the structure of the active catalyst. Common ratios to test are 1:1, 1:1.1, and 1:2.
-
Screen Metal Precursors: The choice of metal precursor (e.g., [Rh(COD)₂]BF₄, Pd(OAc)₂) can affect catalyst activation and performance.
-
Problem 2: Poor Reproducibility
Inconsistent results between batches can be frustrating.
-
Potential Cause: Minor variations in experimental setup, reagent quality, or reaction workup can lead to different outcomes.
-
Troubleshooting Steps:
-
Standardize Procedures: Develop a detailed and standardized experimental protocol.
-
Reagent Quality Control: Ensure all reagents, especially the solvent and substrate, are of high purity and are consistently sourced.
-
Inert Atmosphere: Strictly maintain an inert atmosphere throughout the reaction setup and duration to prevent ligand and catalyst degradation.
-
Frequently Asked Questions (FAQs)
Q1: How can I synthesize and purify this compound?
A1: this compound can be synthesized from (R)-BINOL and phosphorus trichloride to form the corresponding phosphorochloridite, which is then reacted with isopropanol in the presence of a base (e.g., triethylamine).
Simplified Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-BINOL in dry, degassed toluene.
-
Cool the solution to 0°C and slowly add phosphorus trichloride. Stir the reaction at room temperature until the formation of the phosphorochloridite is complete (monitor by ³¹P NMR).
-
In a separate flask, prepare a solution of isopropanol and triethylamine in dry, degassed toluene.
-
Slowly add the phosphorochloridite solution to the isopropanol/triethylamine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Filter the resulting salt and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel under an inert atmosphere.
Q2: What is the typical appearance and stability of this compound?
A2: this compound is typically a white to off-white solid. It is sensitive to air and moisture and should be stored under an inert atmosphere at low temperatures.[2]
Q3: How does the steric and electronic nature of the isopropyl group influence enantioselectivity?
A3: The isopropyl group, being a relatively small and electron-donating alkyl group, influences the steric environment and electronic properties of the phosphorus center. This, in turn, affects how the ligand coordinates to the metal and interacts with the substrate in the transition state, thereby influencing the enantioselectivity of the reaction.
Q4: Can I use this compound in combination with other ligands?
A4: Yes, in some catalytic systems, the use of mixed ligand systems or additives can be beneficial. However, this adds another layer of complexity to the optimization process. A systematic screening of co-ligands would be necessary.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low enantioselectivity in a reaction using this compound.
Caption: A workflow for troubleshooting low enantioselectivity.
References
Technical Support Center: Troubleshooting (R)-Binaphthylisopropylphosphite Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in reactions catalyzed by (R)-Binaphthylisopropylphosphite. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound is a chiral phosphite ligand derived from (R)-BINOL. Its bulky binaphthyl backbone and isopropyl groups create a specific chiral environment around a metal center, making it effective in various asymmetric catalytic reactions. It is commonly employed in reactions such as:
-
Rhodium-catalyzed asymmetric hydroformylation
-
Copper-catalyzed asymmetric 1,4-conjugate additions
-
Asymmetric hydrogenations
Q2: What are the most common reasons for low yield in reactions using this catalyst system?
Low yields in reactions catalyzed by this compound complexes can often be attributed to one or more of the following factors:
-
Ligand Degradation: Phosphite ligands are susceptible to hydrolysis and oxidation.
-
Impurities: Water, oxygen, or impurities in substrates, solvents, or reagents can poison the catalyst.
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion or side reactions.
-
Inefficient Catalyst Formation: Improper preparation of the active catalyst complex can result in low activity.
-
Substrate-Related Issues: The electronic or steric properties of the substrate may not be suitable for the catalyst system.
Q3: How can I tell if my this compound ligand has degraded?
Degradation of the phosphite ligand can be monitored by ³¹P NMR spectroscopy. The appearance of new signals corresponding to phosphate or other decomposition products indicates degradation. A fresh sample of this compound should exhibit a characteristic singlet in the ³¹P NMR spectrum.
Troubleshooting Guides
Problem 1: Low or No Conversion
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Catalyst Inactivity due to Ligand Degradation | 1. Verify Ligand Purity: Analyze the this compound ligand by ³¹P NMR to check for degradation products. 2. Use Fresh or Purified Ligand: If degradation is observed, use a fresh batch of the ligand or purify the existing stock. 3. Ensure Inert Atmosphere: Handle the ligand and prepare the catalyst under a strictly inert atmosphere (e.g., in a glovebox) to prevent oxidation. | Protocol for Ligand Purity Check: 1. Dissolve a small sample of the this compound ligand in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) inside a glovebox. 2. Acquire a ³¹P NMR spectrum. 3. Compare the spectrum to a reference spectrum of the pure ligand to identify any impurity peaks. |
| Catalyst Poisoning by Impurities | 1. Use Anhydrous Solvents and Reagents: Ensure all solvents and liquid reagents are freshly distilled and thoroughly dried. Solid reagents should be dried in a vacuum oven. 2. Purify Substrate: Purify the substrate by an appropriate method (e.g., distillation, recrystallization, or column chromatography) to remove any potential inhibitors. 3. Degas Solvents: Degas all solvents prior to use by freeze-pump-thaw cycles or by sparging with an inert gas. | Protocol for Solvent Purification: 1. Choose an appropriate drying agent for the solvent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). 2. Reflux the solvent under an inert atmosphere over the drying agent for several hours. 3. Distill the solvent directly into the reaction vessel or a storage flask under an inert atmosphere. |
| Inefficient Catalyst Activation | 1. Optimize Catalyst Pre-formation: Vary the conditions for the in-situ generation or pre-formation of the active catalyst, such as temperature and time. 2. Verify Metal Precursor Quality: Use a high-purity metal precursor. | Protocol for In-Situ Catalyst Preparation: 1. In a flame-dried Schlenk flask under an inert atmosphere, dissolve the metal precursor (e.g., [Rh(acac)(CO)₂]) and the this compound ligand in the reaction solvent. 2. Stir the mixture at a specific temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 15-60 minutes) to allow for complex formation before adding the substrate. |
Problem 2: Low Enantioselectivity
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Racemization or Degradation of Chiral Ligand | 1. Confirm Ligand Enantiopurity: Verify the enantiopurity of the this compound ligand using a suitable chiral analytical method (e.g., chiral HPLC). 2. Avoid Harsh Conditions: High temperatures can sometimes lead to racemization of chiral ligands. Consider running the reaction at a lower temperature. | Protocol for Enantiopurity Analysis: 1. Prepare a dilute solution of the this compound ligand in an appropriate mobile phase. 2. Inject the solution onto a chiral HPLC column. 3. Compare the retention times with those of known enantiomeric standards. |
| Incorrect Ligand-to-Metal Ratio | 1. Screen Ligand-to-Metal Ratios: Systematically vary the molar ratio of the this compound ligand to the metal precursor. An excess of ligand is often beneficial. | Protocol for Ratio Optimization: 1. Set up a series of parallel reactions with varying ligand-to-metal ratios (e.g., 1.1:1, 1.5:1, 2:1). 2. Run the reactions under identical conditions. 3. Analyze the enantiomeric excess of the product from each reaction to determine the optimal ratio. |
| Solvent Effects | 1. Solvent Screening: Perform the reaction in a variety of anhydrous, degassed solvents with different polarities and coordinating abilities (e.g., toluene, THF, dichloromethane).[1] | Protocol for Solvent Screening: 1. Set up small-scale reactions in a parallel reactor using a range of purified solvents. 2. Ensure all other reaction parameters are kept constant. 3. Determine the yield and enantiomeric excess for each solvent to identify the optimal choice. |
Data Presentation
The following tables summarize the effect of key parameters on reaction outcomes.
Table 1: Effect of Solvent on Enantiospecificity in a Phosphite-Mediated Migration [1]
| Entry | Solvent | Temperature (°C) | Enantiospecificity (es, %) |
| 1 | THF | 0 | 86 |
| 2 | MTBE | 0 | 88 |
| 3 | Toluene | 0 | 91 |
| 4 | DCM | 0 | 96 |
Table 2: Effect of Temperature on a Phosphite-Mediated Migration in DCM [1]
| Entry | Temperature (°C) | Enantiospecificity (es, %) |
| 1 | 0 | 96 |
| 2 | -20 | 97 |
| 3 | -40 | 95 |
Experimental Protocols
Detailed Protocol for a Generic Rh-catalyzed Hydroformylation
-
Catalyst Pre-formation: In a glovebox, add [Rh(acac)(CO)₂] (1 mol%) and this compound (1.2 mol%) to a flame-dried Schlenk tube. Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate autoclave, add the substrate (1 mmol) and any internal standard.
-
Reaction Execution: Transfer the pre-formed catalyst solution to the autoclave via cannula. Seal the autoclave, purge with syngas (1:1 H₂/CO), and then pressurize to the desired pressure (e.g., 20 bar). Heat the reaction to the desired temperature (e.g., 60 °C) and stir for the specified time.
-
Work-up and Analysis: Cool the autoclave to room temperature and carefully vent the pressure. Take an aliquot of the reaction mixture for analysis by GC or ¹H NMR to determine conversion and yield. The enantiomeric excess can be determined by chiral GC or HPLC analysis.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low reaction yields.
Logical Relationship of Factors Affecting Enantioselectivity
Caption: Key factors influencing the enantioselectivity of the reaction.
References
strategies to minimize side reactions in asymmetric hydroformylation
Welcome to the technical support center for asymmetric hydroformylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and guides to minimize common side reactions, enhancing your reaction efficiency and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in asymmetric hydroformylation?
A1: The primary side reactions that compete with the desired hydroformylation are alkene isomerization and hydrogenation.[1][2] Under typical hydroformylation conditions, the presence of hydrogen can lead to the hydrogenation of the alkene substrate to the corresponding alkane and the aldehyde product to an alcohol.[1][2] Alkene isomerization can lead to the formation of various isomers of the starting material, which can then be hydroformylated to produce a mixture of aldehyde products.[1][2]
Q2: How can I suppress the isomerization of my alkene substrate?
A2: Suppressing alkene isomerization is crucial for achieving high regioselectivity. Key strategies include:
-
Ligand Selection: The choice of ligand is paramount. Bidentate diphosphine ligands with a large bite angle (P-Rh-P angle around 110-120°) generally favor the formation of the linear aldehyde and can suppress isomerization.[1] For example, ligands like BISBI and NAPHOS are known to induce excellent yields of linear aldehydes from terminal olefins.
-
Carbon Monoxide (CO) Concentration: An excess of CO typically inhibits isomerization.[3] Weakening the metal-CO bond, which can be influenced by the electronic properties of the ligand, facilitates CO insertion and favors hydroformylation over isomerization.[3]
-
Catalyst System: Platinum/tin systems are known to cause extensive isomerization.[4] Therefore, avoiding such systems might be beneficial if isomerization is a significant issue.
Q3: My reaction shows low enantioselectivity. What are the potential causes and solutions?
A3: Low enantioselectivity is a common challenge in asymmetric hydroformylation. The primary factor influencing enantioselectivity is the chiral ligand coordinated to the metal center.[5]
-
Ligand Choice: The development of chiral phosphorus ligands has been a major focus in improving enantioselectivity.[5] Hybrid bidentate ligands, such as BINAPHOS, which contain both phosphine and phosphite moieties, have demonstrated excellent regio- and enantioselectivity.[6] The phosphine arm is believed to support oxidative addition, while the phosphite arm encourages reductive elimination.[6]
-
Ligand Coordination: In some cases, a bidentate ligand may coordinate in a monodentate fashion, leading to poor enantiocontrol.[6] Understanding the coordination behavior of your ligand under the reaction conditions is crucial.
-
Substrate Structure: The structure of the alkene substrate itself plays a significant role. Substrates that typically yield high branched selectivity, such as styrene derivatives and vinyl acetate, have been more extensively studied and often give higher enantioselectivity.[2]
Q4: What factors influence regioselectivity (linear vs. branched aldehyde)?
A4: The control of regioselectivity is a central challenge in hydroformylation. The formation of either the linear (n) or branched (iso) aldehyde is influenced by several factors:
-
Ligand Sterics and Electronics: The steric and electronic properties of the phosphine or phosphite ligands are critical. Ligands with large bite angles tend to favor the linear product.[1] For instance, basic trialkylphosphines can lead to higher yields of linear aldehydes compared to triphenylphosphine (PPh3).[3]
-
Reaction Conditions: Parameters such as temperature, pressure, and solvent can impact the n/iso ratio. For example, in the hydroformylation of β-pinene, lower temperatures favor the kinetically stable cis product, while higher temperatures favor the thermodynamically more stable trans product.[7]
-
Catalyst System: Rhodium-based catalysts are generally preferred over cobalt catalysts for achieving better selectivity under milder conditions.[7]
Q5: My catalyst appears to be deactivating. What are the common deactivation pathways?
A5: Catalyst deactivation can occur through several mechanisms:
-
Ligand Degradation: The triorganophosphorus ligand can degrade into catalytically inactive high-boiling organophosphorus compounds.[8]
-
Formation of Inactive Rhodium Species: The active rhodium catalyst can form inactive dimers or clusters.[9] CO-lean conditions can sometimes suppress the formation of these dormant species and lead to faster catalysis.[9]
-
Side Product Inhibition: By-products from the reaction can form complex organo-rhodium or organophosphorus-rhodium compounds with little to no catalytic activity.[8]
-
Loss of Ligand or Metal Reduction: The catalyst can deactivate through the loss of a ligand or the reduction of the central metal.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your asymmetric hydroformylation experiments.
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Regioselectivity (Undesired n/iso ratio) | Inappropriate ligand choice. | - Screen different ligands. For linear selectivity, consider bidentate ligands with large bite angles (e.g., BISBI, NAPHOS). For branched selectivity, ligands like BINAPHOS or diazaphospholanes have shown success, particularly for substrates like styrene.[2] |
| Suboptimal reaction conditions. | - Optimize temperature, pressure, and CO:H₂ ratio. Higher CO pressure can sometimes favor linear aldehyde formation. | |
| Solvent effects. | - Evaluate different solvents. For example, a switch from toluene to methanol can significantly alter regioselectivity with certain ligand systems.[1][2] | |
| Low Enantioselectivity | Ineffective chiral ligand. | - Select a ligand known to be effective for your substrate class. Hybrid phosphine-phosphite ligands or P-chiral phosphine ligands are often good starting points.[11] |
| Incorrect ligand-to-metal ratio. | - Optimize the ligand-to-metal ratio. An excess of ligand is often used but the optimal ratio can vary. | |
| Poor ligand coordination. | - Characterize the catalyst pre-coordination or use in-situ techniques to understand the active species. Ensure the ligand is coordinating in the desired bidentate fashion.[6] | |
| Significant Hydrogenation Side Reaction | High H₂ partial pressure. | - Lower the H₂ partial pressure or adjust the CO:H₂ ratio. |
| Catalyst system prone to hydrogenation. | - Some ligands may promote hydrogenation more than others. Screening ligands can help identify a system with higher chemoselectivity for hydroformylation.[3] | |
| Significant Isomerization Side Reaction | High reaction temperature. | - Lower the reaction temperature. |
| Low CO partial pressure. | - Increase the CO partial pressure. An excess of CO generally suppresses isomerization.[3] | |
| Catalyst system prone to isomerization. | - Avoid catalyst systems known to promote isomerization, such as those based on platinum/tin.[4] | |
| Catalyst Deactivation | Ligand degradation. | - If possible, use continuous stripping of the reaction medium to remove high-boiling by-products that can deactivate the catalyst.[8] |
| Formation of inactive rhodium clusters. | - Adjust reaction conditions, such as CO concentration, to minimize the formation of dormant dimeric or cluster species.[9] | |
| Impurities in reagents or solvent. | - Ensure all reagents and the solvent are of high purity and free of oxygen and other potential catalyst poisons. |
Experimental Protocols
General Procedure for Asymmetric Hydroformylation of Styrene:
This is a representative protocol and should be optimized for specific substrates and ligands.
-
Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with Rh(acac)(CO)₂ and the desired chiral phosphine ligand in a specific molar ratio (e.g., 1:2) in a degassed solvent (e.g., toluene). The mixture is stirred at room temperature for a specified time to allow for ligand exchange and formation of the active catalyst.
-
Reaction Setup: The catalyst solution is transferred to a high-pressure autoclave. The substrate (e.g., styrene) is then added.
-
Reaction Execution: The autoclave is sealed, purged several times with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure (e.g., 20 bar) with a 1:1 mixture of CO and H₂. The reaction is heated to the desired temperature (e.g., 60 °C) and stirred for the specified reaction time.
-
Work-up and Analysis: After cooling to room temperature and venting the excess gas, the reaction mixture is analyzed. The conversion, regioselectivity (branched vs. linear aldehyde), and enantiomeric excess of the chiral aldehyde are determined by gas chromatography (GC) using a chiral column.[6]
Visualizations
Caption: Competing reactions in asymmetric hydroformylation.
Caption: A workflow for troubleshooting asymmetric hydroformylation.
References
- 1. Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.tue.nl [pure.tue.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 8. US4151209A - Reduction of catalyst deactivation in processes for hydroformylation of olefins with rhodium complex catalysts - Google Patents [patents.google.com]
- 9. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: The Effect of Temperature on Stereoselectivity with Chiral Phosphite Ligands
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with chiral phosphite ligands in asymmetric catalysis, with a focus on the critical role of temperature in achieving high stereoselectivity.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here are answers to common questions and solutions to problems you may face during your experiments.
Q1: My enantioselectivity (ee) is significantly lower than reported in the literature for a similar reaction. Could the reaction temperature be the culprit?
A1: Absolutely. Temperature is a crucial parameter in controlling the stereoselectivity of a reaction. The enantiomeric excess is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between the pathways leading to the two enantiomers. Temperature directly influences this energy difference. An unoptimized temperature is a common reason for suboptimal results. Even small deviations from the optimal temperature can sometimes lead to a significant drop in ee.
Q2: I'm observing a decrease in enantioselectivity as I increase the reaction temperature. Why is this happening?
A2: This is the most common behavior observed in asymmetric catalysis. Generally, the selectivity of the catalyst is more pronounced at lower temperatures. As the temperature increases, there is more thermal energy available to the system. This can provide enough energy to overcome the activation energy barrier for the formation of the minor enantiomer more easily, thus reducing the enantiomeric excess. For many reactions, a plot of ln(er) vs. 1/T (where er is the enantiomeric ratio) will be linear, showing a clear trend of increasing selectivity at lower temperatures.
Q3: Is it possible for enantioselectivity to increase at higher temperatures?
A3: While less common, it is possible and has been observed in some systems. This "abnormal" temperature effect can occur for several reasons:
-
Change in Mechanism: The reaction may proceed through different catalytic cycles or transition states at different temperatures, one of which is inherently more selective at a higher temperature.
-
Ligand Conformation: The conformation of the chiral phosphite ligand, and therefore the shape of the catalytic pocket, can change with temperature. A conformation that is more prevalent at a higher temperature might be more stereoselective.
-
Reversibility: If there is a reversible step in the catalytic cycle that is detrimental to selectivity, increasing the temperature might favor the forward, more selective pathway.
If you observe this behavior, it is a strong indication of a complex reaction mechanism.
Q4: I've encountered a complete reversal of enantioselectivity when changing the temperature. What does this signify?
A4: A reversal of enantioselectivity is a fascinating and mechanistically significant observation. This indicates a switch in which diastereomeric transition state is energetically favored as the temperature changes. This can happen when the enthalpic and entropic contributions to the free energy of activation for the two pathways have different signs or magnitudes. At a certain temperature (the "isoenantioselective temperature"), the reaction will produce a racemic mixture. Above this temperature, one enantiomer will be favored, and below it, the other will be. This phenomenon strongly suggests a change in the rate-determining step or the involvement of different catalyst species at different temperatures.[1]
Q5: My reaction is extremely slow at the low temperature required for high ee. What are my options?
A5: This is a classic trade-off between reaction rate and enantioselectivity. Here are a few strategies to consider:
-
Incremental Temperature Increase: Systematically increase the temperature in small increments (e.g., 5-10 °C) to find a balance where the reaction time is acceptable, and the ee is still within your desired range.
-
Extended Reaction Time: If the reaction is stable over longer periods, simply extending the reaction time at the optimal low temperature is the most straightforward solution.
-
Catalyst Loading: Increasing the catalyst loading can sometimes increase the reaction rate without significantly impacting the enantioselectivity. However, this should be done cautiously and the effect on ee monitored.
-
Solvent and Concentration Effects: The choice of solvent and the concentration of reactants can also influence the reaction rate. A solvent screen or adjusting concentrations might reveal conditions that favor a faster reaction at low temperatures.
Quantitative Data Summary
The following tables provide examples from the literature illustrating the effect of temperature on enantioselectivity in reactions catalyzed by complexes with chiral phosphite and related phosphorus ligands.
Table 1: Effect of Temperature on the Enantioselectivity of Rh-Catalyzed Asymmetric Hydroformylation of Styrene
| Entry | Ligand | Temperature (°C) | Pressure (bar) | ee (%) |
| 1 | 83a | 25 | 20 | 90 |
| 2 | 83d | 25 | 20 | 90 |
(Data summarized from a review on phosphite-containing ligands, highlighting high ee at a specific temperature.[2])
Table 2: Temperature Screen in a Palladium-Catalyzed Asymmetric Allylic Alkylation
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 25 (Room Temp) | 95 | 77 |
| 2 | 0 | 92 | 85 |
| 3 | -20 | 88 | 90 |
| 4 | -40 | 75 | 92 |
| 5 | -78 | 50 | 94 |
(This is a representative data set illustrating the common trend of increasing ee with decreasing temperature, though with a trade-off in yield/reaction rate.)
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in Asymmetric Catalysis
This protocol provides a general workflow for optimizing the reaction temperature to maximize enantioselectivity.
-
Reaction Setup: In parallel reaction vials or a multi-well plate, add the substrate, solvent, and any other reagents except for the catalyst and ligand.
-
Temperature Equilibration: Place the reaction vessels in a cooling bath (e.g., cryostat, ice bath, or dry ice/acetone bath) set to the desired temperatures for screening (e.g., 20°C, 0°C, -20°C, -40°C, -60°C). Allow the mixtures to equilibrate to the target temperature for 15-20 minutes.
-
Catalyst/Ligand Preparation: In a separate vial, prepare a stock solution of the pre-catalyst and the chiral phosphite ligand in the reaction solvent. This is often done by stirring the components for a period to allow for complex formation.
-
Initiation of Reaction: Add the catalyst/ligand solution to each reaction vessel to initiate the reaction.
-
Monitoring: Monitor the progress of the reactions by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, GC, LC-MS).
-
Quenching and Work-up: Once the desired conversion is reached, or after a fixed time point, quench the reactions (e.g., by adding a quenching agent or exposing to air). Perform a standard work-up procedure to isolate the product.
-
Enantioselectivity Analysis: Determine the enantiomeric excess of the product from each reaction using a chiral analytical technique (e.g., chiral HPLC, chiral GC, or chiral SFC).
-
Data Analysis: Plot the enantiomeric excess (ee) and yield/conversion as a function of temperature to identify the optimal reaction temperature.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the effect of temperature on stereoselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Gibbs free energy diagram for stereoselectivity.
Caption: Experimental workflow for temperature optimization.
References
Technical Support Center: Fine-Tuning Ligand Structure for Improved Catalytic Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fine-tuning of ligand structures to enhance catalytic performance.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow of ligand modification and catalyst evaluation.
Issue 1: Poor Catalytic Performance (Low Yield, Low Selectivity, or Low Turnover Number)
Question: My catalytic reaction is showing poor performance after modifying the ligand. What are the potential causes and how can I troubleshoot this?
Answer:
Poor catalytic performance can stem from a variety of factors related to the modified ligand's electronic and steric properties, as well as its interaction with the metal center. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Re-evaluate Ligand Design:
-
Electronic Effects: Consider the electron-donating or electron-withdrawing nature of the substituents on your ligand.[1][2] Introducing electron-donating groups generally increases the electron density on the metal center, which can enhance oxidative addition but may hinder reductive elimination.[3] Conversely, electron-withdrawing groups can have the opposite effect.[1][4] The optimal electronic properties are highly dependent on the specific catalytic cycle.
-
Steric Hindrance: Bulky substituents on the ligand can create a specific chiral pocket around the metal center, which is crucial for enantioselectivity.[2] However, excessive steric bulk can also block substrate access to the active site, leading to lower activity. A balance between steric demand and substrate accessibility is often necessary.
-
-
Characterize the Catalyst:
-
Ensure the successful formation of the desired metal-ligand complex. Use techniques like NMR, X-ray crystallography, and mass spectrometry to confirm the structure and purity of your catalyst. Impurities or the formation of unintended species can inhibit catalysis.
-
For phosphine ligands, be mindful of oxidation, which can be monitored by 31P NMR.[5]
-
-
Optimize Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence catalyst activity and selectivity.[6]
-
Temperature: Increasing the temperature can sometimes overcome activation energy barriers, but it may also lead to catalyst decomposition or reduced selectivity.
-
Pressure: For reactions involving gases (e.g., hydrogenation), pressure is a critical parameter.
-
-
Investigate Catalyst Stability:
-
The modified ligand may affect the stability of the catalyst. Monitor the reaction over time to check for catalyst deactivation. If deactivation is observed, consider strategies to enhance stability, such as using more robust ligand backbones.
-
Issue 2: Ligand or Catalyst Solubility Problems
Question: My newly synthesized ligand or the resulting metal complex has poor solubility in the reaction solvent. How can I address this?
Answer:
Solubility issues are a common challenge when modifying ligand structures. Poor solubility can prevent the formation of a homogeneous catalytic system and lead to inaccurate performance evaluation.
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities to find a suitable medium where both the ligand/catalyst and the substrates are sufficiently soluble.
-
Modify Ligand Periphery: Introduce solubilizing groups to the ligand scaffold, away from the coordinating atoms. Common strategies include adding long alkyl chains or polyether groups.
-
Use a Phase-Transfer Catalyst (PTC): For reactions involving an aqueous phase and an organic phase, a PTC can facilitate the transfer of reactants between phases, overcoming the insolubility of the catalyst in one of the phases.[7]
-
Heterogenization: If solubility remains a major hurdle in a desired solvent, consider immobilizing the catalyst on a solid support. This creates a heterogeneous catalyst that can be easily separated from the reaction mixture.
Issue 3: Difficulty in Catalyst Characterization
Question: I am facing challenges in characterizing my modified ligand and its metal complex. What are some common issues and solutions?
Answer:
Thorough characterization is essential to confirm the structure of your ligand and catalyst. However, modified structures can sometimes present analytical challenges.
Troubleshooting for Common Analytical Techniques:
-
NMR Spectroscopy:
-
Issue: Broad or complex spectra for paramagnetic complexes.
-
Solution: This is inherent to paramagnetic species. Focus on obtaining high-quality data and consider using specialized NMR techniques if available. For phosphine ligands, 31P NMR is a powerful tool, but predicting chemical shifts can be complex.[8][9] Computational methods can aid in the interpretation of complex spectra.[8]
-
Issue: Ambiguous proton signals due to overlapping peaks.
-
Solution: Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and establish connectivity.
-
-
X-ray Crystallography:
-
Issue: Difficulty in growing single crystals suitable for diffraction.
-
Solution: This is a common bottleneck. Systematically screen different crystallization conditions (solvents, counter-ions, temperature). For highly porous materials like metal-organic frameworks (MOFs), solvent molecules in the pores can be disordered, complicating structure determination.[10][11][12]
-
Issue: Crystal twinning or disorder.
-
Solution: These are common crystallographic problems that require specialized data processing and refinement techniques.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: How do I systematically tune the electronic properties of a ligand?
A1: To systematically tune the electronic properties, you can introduce substituents with varying electron-donating or electron-withdrawing capabilities at specific positions on the ligand scaffold that can conjugate with the coordinating atom. For example, on an aromatic ring of the ligand, you can systematically replace a hydrogen atom with groups like methoxy (-OCH3, electron-donating), methyl (-CH3, weakly electron-donating), chloro (-Cl, weakly electron-withdrawing), and trifluoromethyl (-CF3, strongly electron-withdrawing). The effect of these substituents can be quantified using Hammett parameters.[1]
Q2: What is the difference between Turnover Number (TON) and Turnover Frequency (TOF)?
A2:
-
Turnover Number (TON) is the total number of moles of substrate that a mole of catalyst can convert into product before it becomes inactive. It is a measure of the catalyst's stability and overall productivity.
-
Turnover Frequency (TOF) is the number of catalytic cycles that a single active site can perform per unit of time. It is a measure of the catalyst's intrinsic activity or efficiency.
Q3: Can a modified ligand that improves catalytic activity in one reaction be expected to perform well in another?
A3: Not necessarily. The optimal ligand structure is highly dependent on the specific reaction mechanism. A ligand that is ideal for a reaction where oxidative addition is the rate-determining step may not be suitable for a reaction where reductive elimination is the slow step.[13] Therefore, ligand design and tuning should be tailored to the specific catalytic transformation.
Q4: What are some common classes of ligands used for fine-tuning catalytic performance?
A4: Several classes of ligands are widely used, each offering unique steric and electronic properties. Some common examples include:
-
Phosphine ligands: (e.g., Buchwald-type biaryl phosphines) are valued for their tunable steric bulk and electronic properties.
-
Schiff base ligands: (e.g., salen-type) are readily synthesized and can form stable complexes with a variety of metals.
-
N-heterocyclic carbenes (NHCs): are strong sigma-donors and often form very stable metal complexes.
-
Chiral bisphosphines: (e.g., BINAP) are extensively used in asymmetric catalysis to induce high enantioselectivity.
Data Presentation
Table 1: Effect of Ligand Substituent on Catalytic Performance in a Model Reaction
| Ligand Substituent (R) | Electronic Nature | Yield (%) | Enantiomeric Excess (ee, %) | Turnover Frequency (TOF, h-1) |
| -OCH3 | Strong Electron-Donating | 95 | 85 | 150 |
| -CH3 | Weak Electron-Donating | 92 | 88 | 120 |
| -H | Neutral | 85 | 90 | 100 |
| -Cl | Weak Electron-Withdrawing | 78 | 92 | 80 |
| -CF3 | Strong Electron-Withdrawing | 65 | 95 | 50 |
Note: The data presented in this table is a representative example compiled from general trends discussed in the literature and is intended for illustrative purposes. Actual results will vary depending on the specific reaction, metal, and ligand scaffold.[1][2][4][14]
Experimental Protocols
Protocol 1: General Synthesis of a Salen-type Schiff Base Ligand
-
Dissolve 2 equivalents of a substituted salicylaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Heat the solution to a gentle reflux.
-
Add 1 equivalent of ethylenediamine dropwise to the refluxing solution.
-
Continue to reflux the mixture for 1-2 hours.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to induce precipitation of the ligand.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum. Characterize the ligand using NMR, IR, and mass spectrometry.
Protocol 2: General Preparation of a Metal-Salen Complex
-
Dissolve 1 equivalent of the synthesized salen ligand in a suitable solvent (e.g., ethanol, THF).
-
In a separate flask, dissolve 1 equivalent of the metal salt (e.g., Ni(OAc)2, Cu(OAc)2) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution while stirring at room temperature.
-
A color change and/or precipitation of the complex is often observed.
-
Stir the reaction mixture for 2-4 hours at room temperature or with gentle heating.
-
Isolate the metal complex by filtration if it has precipitated. If it remains in solution, remove the solvent under reduced pressure.
-
Wash the solid complex with a non-coordinating solvent and dry under vacuum.
-
Characterize the complex using appropriate analytical techniques (e.g., UV-Vis, elemental analysis).
Protocol 3: Evaluation of Catalytic Performance
-
In a reaction vessel under an inert atmosphere, combine the catalyst (a specific molar percentage, e.g., 1 mol%), the substrate, and any necessary reagents or co-catalysts in the chosen solvent.
-
Stir the reaction mixture at the desired temperature for a set period.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
After the reaction is complete, quench the reaction and work up the mixture to isolate the product.
-
Determine the yield of the product by standard analytical methods.
-
For asymmetric reactions, determine the enantiomeric excess (ee) using chiral HPLC or GC.
-
Calculate Turnover Number (TON): TON = (moles of product) / (moles of catalyst)
-
Calculate Turnover Frequency (TOF): TOF = TON / reaction time (in hours or seconds)
Visualizations
Caption: Experimental workflow for fine-tuning ligand structure.
Caption: Troubleshooting flowchart for poor catalytic performance.
Caption: Relationship between ligand properties and catalytic outcomes.
References
- 1. Ligands modification strategies for mononuclear water splitting catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ligands modification strategies for mononuclear water splitting catalysts [frontiersin.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. scispace.com [scispace.com]
- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational ligand modification maximizes turnover rate in a model Pd-catalyzed C-H arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from (R)-Binaphthylisopropylphosphite Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of reaction products involving (R)-Binaphthylisopropylphosphite.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions utilizing this compound and its derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Recovery After Column Chromatography | Product Decomposition on Silica Gel: this compound and its derivatives can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis. | - Deactivate Silica Gel: Prepare a slurry of silica gel in the desired eluent and add 1-2% triethylamine. Mix thoroughly and use this neutralized silica for column packing. - Use Alternative Stationary Phases: Consider using neutral alumina or Florisil for chromatography.[1] - Test Stability: Before performing a full-scale column, spot a small amount of the crude reaction mixture on a TLC plate and let it sit for an hour. Re-elute the plate to see if any new spots (decomposition products) have formed. |
| Product Oxidation: Trivalent phosphites are susceptible to oxidation to the corresponding pentavalent phosphate, especially when exposed to air over extended periods on the column. | - Use Degassed Solvents: Purge all chromatography solvents with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use.[2] - Work Quickly: Minimize the time the compound spends on the column. - Inert Atmosphere: If possible, pack and run the column under an inert atmosphere. | |
| Incorrect Eluent System: The chosen solvent system may not be appropriate for eluting the target compound. | - Systematic TLC Analysis: Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify an optimal eluent that provides good separation (Rf of the product around 0.3-0.4). | |
| Co-elution of Product with Impurities | Similar Polarity of Product and Impurities: Unreacted starting materials, byproducts, or the oxidized/hydrolyzed phosphite may have similar polarities to the desired product. | - Gradient Elution: Employ a gradient elution strategy, starting with a less polar solvent system and gradually increasing the polarity. This can often resolve compounds with close Rf values. - Alternative Stationary Phase: If co-elution persists, try a different stationary phase (e.g., alumina if silica was used). |
| Presence of BINOL Impurity: Incomplete reaction or decomposition can lead to the presence of free BINOL. | - Aqueous Wash: If the product is not water-sensitive, perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic BINOL. | |
| Broad or Tailing Peaks During Chromatography | Compound Interaction with Silica: Strong interaction between the phosphite product and the acidic sites on silica gel can cause peak tailing. | - Add a Modifier: Add a small amount of a polar solvent (e.g., 0.5-1% triethylamine or methanol) to the eluent system to reduce tailing. |
| Column Overloading: Applying too much sample to the column can lead to poor separation and peak broadening. | - Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. A general rule is to use a silica gel to crude product ratio of at least 50:1 (w/w). | |
| Appearance of New Spots on TLC After Workup/Purification | Hydrolysis During Workup: Aqueous workups, especially under acidic or basic conditions, can cause hydrolysis of the phosphite. | - Use Anhydrous Conditions: If possible, perform the workup under anhydrous conditions. - Neutral Aqueous Wash: If an aqueous wash is necessary, use neutral water or brine and minimize contact time. |
| Oxidation on Storage: The purified product may be oxidizing upon storage. | - Store Under Inert Atmosphere: Store the purified product under an inert gas (argon or nitrogen) in a sealed vial. - Refrigerate or Freeze: Store at low temperatures to slow down decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should expect in a reaction involving this compound?
A1: The most common impurities are the corresponding oxidized phosphate and the hydrolyzed phosphonate or phosphoric acid derivatives. Unreacted starting materials, including (R)-BINOL, may also be present.
Q2: How can I monitor the purity of my product and detect these impurities?
A2: ³¹P NMR spectroscopy is the most effective technique for monitoring the purity of phosphite-containing compounds.[3] Trivalent phosphites, like this compound, typically show a signal in the range of δ 130-150 ppm. The corresponding pentavalent phosphate (oxidation product) will appear at a much higher field, typically between δ -10 and 10 ppm. Hydrolysis products will also have distinct chemical shifts.
| Compound Type | Typical ³¹P NMR Chemical Shift Range (ppm) |
| This compound (Trivalent P) | 130 - 150 |
| Oxidized Phosphate Product (Pentavalent P) | -10 - 10 |
| Hydrolysis Products (e.g., Phosphonate) | 5 - 25 |
Q3: My compound is air-sensitive. What precautions should I take during purification?
A3: For air-sensitive compounds, it is crucial to work under an inert atmosphere (argon or nitrogen) as much as possible.[2][4][5][6] This includes using Schlenk techniques for transfers, degassed solvents for chromatography, and storing the final product under an inert gas.[2][4]
Q4: Can I use reversed-phase chromatography for purification?
A4: While normal-phase chromatography on silica gel or alumina is more common, reversed-phase HPLC can be a viable option, particularly for more polar derivatives. However, care must be taken with the choice of mobile phase to avoid hydrolysis. It is advisable to screen conditions on an analytical scale first.
Q5: How do I remove excess dibutyl phosphite from my reaction mixture?
A5: One effective method is to deprotonate the phosphite using a strong base like potassium tert-butoxide (tBuOK) in the presence of water and an organic solvent like ethyl acetate. The resulting phosphite salt will partition into the aqueous layer, allowing for its removal.[7] Alternatively, oxidation of the excess phosphite to the more polar phosphate with a mild oxidizing agent like iodine in the presence of a base can facilitate its removal by washing or chromatography.[7]
Experimental Protocol: Purification by Column Chromatography
This protocol provides a general methodology for the purification of a moderately polar, air-sensitive product from a reaction involving this compound.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Hexane (degassed)
-
Ethyl acetate (degassed)
-
Thin Layer Chromatography (TLC) plates
-
Chromatography column
-
Collection tubes
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
TLC Analysis: Determine a suitable eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give the product an Rf value of approximately 0.3-0.4.
-
Preparation of Neutralized Silica Gel:
-
In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of the crude material).
-
Create a slurry of the silica gel in the initial, least polar eluent mixture.
-
Add triethylamine (1-2% of the silica gel volume) to the slurry and mix well for 10-15 minutes.
-
-
Column Packing:
-
Secure the chromatography column vertically.
-
Pour the silica gel slurry into the column.
-
Allow the silica to settle, and then gently tap the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent as the elution progresses.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To remove residual solvent, place the product under high vacuum.
-
For long-term storage, transfer the purified product to a vial, flush with an inert gas, and seal tightly.
-
Visualization of the Purification Workflow
Caption: A flowchart of the general purification process.
References
- 1. Chromatography [chem.rochester.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis
Welcome to the Technical Support Center for Asymmetric Catalysis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to poor reproducibility in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor reproducibility in your asymmetric catalysis experiments.
Guide 1: Low or Inconsistent Enantioselectivity
Problem: You are observing low or fluctuating enantiomeric excess (ee) values between experiments.
Troubleshooting Workflow:
Q&A Troubleshooting:
Q1: My enantiomeric excess (ee) is lower than the literature value. What should I check first?
A1: The first step is to rigorously validate your analytical method (chiral HPLC or GC). An inaccurate method can give misleading ee values. Ensure you have good separation between enantiomers (Resolution > 1.5) and that your method is precise and accurate.[1][2][3][4] Refer to the protocol for --INVALID-LINK--.
Q2: I've confirmed my analytical method is sound, but my ee is still low and varies between runs. What's the next step?
A2: Scrutinize the purity of your starting materials. Trace impurities in your substrate or reagents can act as inhibitors or competing substrates, leading to poor enantioselectivity. Additionally, the quality and purity of your catalyst are paramount. Even small variations in the ligand or metal precursor can have a significant impact. Consider preparing a fresh batch of catalyst or purchasing from a reliable supplier.
Q3: My reagents and catalyst are pure, but I still have reproducibility issues. What else could be the problem?
A3: Carefully examine your reaction conditions.
-
Solvent: The choice of solvent and its purity are critical. The presence of water or other impurities can drastically affect enantioselectivity. For instance, in the Corey-Bakshi-Shibata (CBS) reduction, anhydrous conditions are crucial for high enantioselectivity.[5][6] Some reactions even show enhanced enantioselectivity with the addition of a controlled amount of water or deuterated water.
-
Temperature: Inconsistent temperature control can lead to variable results. Some reactions are highly sensitive to temperature fluctuations, and in some cases, a change in temperature can even reverse the enantioselectivity.[7]
-
Atmosphere: For air- and moisture-sensitive catalysts and reagents, ensure a strictly inert atmosphere. Leaks in your apparatus can introduce oxygen or moisture, leading to catalyst deactivation and poor results.
Guide 2: Catalyst Deactivation or Low Activity
Problem: Your reaction is sluggish, does not go to completion, or the catalyst appears to die before the reaction is finished.
Troubleshooting Workflow:
Q&A Troubleshooting:
Q1: My reaction starts but then stops before completion. What could be the cause?
A1: This is a classic sign of catalyst deactivation. The most common culprits are impurities in your starting materials or solvent that act as catalyst poisons. Common poisons for transition metal catalysts include sulfur-containing compounds, and in some cases, nitrogen-containing heterocycles.[8] Thoroughly purify all your reagents and ensure your solvent is of the highest quality.
Q2: I am using an air-sensitive catalyst. Could improper handling be the issue?
A2: Absolutely. For air- and moisture-sensitive catalysts, strict adherence to air-free techniques using a glovebox or Schlenk line is essential.[5][9][10] Even brief exposure to air or moisture can lead to irreversible catalyst decomposition. Ensure your inert gas is of high purity and that all glassware is rigorously dried.
Q3: Can the reaction conditions themselves lead to catalyst deactivation?
A3: Yes. Running a reaction at too high a temperature can cause thermal decomposition of the catalyst. Also, at high concentrations, some catalysts are prone to aggregation, which can lead to a decrease in activity.[11][12][13][14] If you suspect aggregation, try running the reaction at a lower catalyst loading.
Frequently Asked Questions (FAQs)
Q1: How much does the solvent really impact enantioselectivity?
A1: The solvent can have a profound effect on enantioselectivity. It can influence the conformation of the catalyst-substrate complex and the stability of the transition states leading to the different enantiomers. In some cases, changing the solvent can even reverse the sense of enantioselection. It is always advisable to screen a range of solvents during reaction optimization.
Q2: Can small variations in catalyst loading affect reproducibility?
A2: Yes. While it may seem counterintuitive, both too low and too high catalyst loadings can lead to poor reproducibility. At very low loadings, the reaction may be more susceptible to inhibition by trace impurities. At high loadings, catalyst aggregation can occur, leading to a decrease in both activity and enantioselectivity.[11][12][13][14]
Q3: How do I know if my substrate is pure enough?
A3: Standard analytical techniques such as NMR, GC, and elemental analysis should be used to assess the purity of your substrate. If you suspect the presence of impurities that are difficult to detect, consider purifying your substrate by recrystallization, distillation, or chromatography before use.
Q4: What is the best way to store my chiral catalyst?
A4: The appropriate storage conditions depend on the nature of the catalyst. Air- and moisture-sensitive catalysts should be stored in a glovebox or in a sealed container under an inert atmosphere. Light-sensitive catalysts should be stored in amber vials. Always consult the supplier's instructions for specific storage recommendations.
Data Tables
The following tables provide quantitative data on how various parameters can influence the outcome of asymmetric catalytic reactions.
Table 1: Effect of Solvent on the Enantioselectivity of the Proline-Catalyzed Aldol Reaction
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | DMF | 68 | 76 |
| 2 | DMSO | 62 | 78 |
| 3 | CH3CN | 24 | 60 |
| 4 | THF | No Reaction | - |
| 5 | Dioxane | No Reaction | - |
| 6 | Toluene | 5 | 10 |
| 7 | Hexane | 5 | 10 |
Reaction of acetone with 4-nitrobenzaldehyde using (S)-proline (30 mol%) at room temperature.[15]
Table 2: Effect of Catalyst Loading on the Enantioselectivity of a Proline-Catalyzed Aldol Reaction
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 30 | 72 | 62 | 78 |
| 2 | 20 | 120 | 60 | 76 |
| 3 | 10 | 168 | 55 | 75 |
Reaction of acetone with 4-nitrobenzaldehyde in DMSO at room temperature.[15][16]
Table 3: Effect of Temperature on the Enantioselectivity of the Corey-Bakshi-Shibata (CBS) Reduction
| Entry | Substrate | Temperature (°C) | ee (%) |
| 1 | Acetophenone | 25 | 97 |
| 2 | Acetophenone | 0 | 98 |
| 3 | Acetophenone | -20 | 99 |
| 4 | 1-Tetralone | 25 | 94 |
| 5 | 1-Tetralone | 0 | 96 |
Illustrative data based on typical CBS reduction trends. Anhydrous conditions are critical for high enantioselectivity.[5][6][17]
Table 4: Common Catalyst Poisons in Asymmetric Hydrogenation and Their Effects
| Poison | Catalyst System | Effect on Enantioselectivity |
| Sulfur Compounds (e.g., thiols, thioethers) | Rh, Ru, Pd based catalysts | Significant decrease in activity and enantioselectivity |
| Basic Nitrogen Compounds (e.g., pyridine) | Rhodium catalysts | Strong inhibition and loss of enantioselectivity[8] |
| Halides (e.g., from chlorinated solvents) | Various transition metal catalysts | Can alter the electronic properties of the metal center and reduce enantioselectivity |
Detailed Experimental Protocols
Protocol 1: General Procedure for Preparing and Qualifying a Homogeneous Asymmetric Catalyst
This protocol provides a general guideline for the synthesis and characterization of a homogeneous asymmetric catalyst, using the preparation of a Ru-BINAP-diamine complex as an example.
1. Synthesis of the Catalyst Precursor:
- All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
- Glassware should be oven-dried and cooled under vacuum.
- Anhydrous solvents should be used.
- Example: To a solution of [RuCl₂(cod)]n in anhydrous toluene, add a solution of (R)-BINAP in anhydrous toluene. Stir the mixture at a specified temperature for a set time. Remove the solvent under reduced pressure to obtain the RuCl₂((R)-BINAP) precursor.
2. Synthesis of the Active Catalyst:
- To a solution of the RuCl₂((R)-BINAP) precursor in an anhydrous solvent, add the chiral diamine ligand (e.g., (R,R)-DPEN).
- Stir the reaction mixture at a specified temperature for a set time.
- The catalyst can be used in situ or isolated by precipitation and filtration.
3. Catalyst Characterization and Qualification:
- NMR Spectroscopy: Obtain ¹H, ¹³C, and ³¹P NMR spectra to confirm the structure and purity of the catalyst.
- Elemental Analysis: Determine the elemental composition (C, H, N) to verify the empirical formula.
- Activity Test: Perform a small-scale test reaction with a standard substrate to determine the initial rate and conversion.
- Enantioselectivity Test: Analyze the product of the test reaction by chiral HPLC or GC to determine the enantiomeric excess. The result should be compared to a previously established standard for that batch of catalyst.
Protocol 2: Validation of a Chiral HPLC Method
This protocol outlines the key steps for validating a chiral HPLC method to ensure accurate and reproducible determination of enantiomeric excess.[1][2][3][4]
1. System Suitability:
- Before each validation run, inject a standard solution containing both enantiomers to check system suitability.
- Key parameters to monitor include:
- Resolution (Rs): Should be > 1.5 between the two enantiomer peaks.
- Tailing factor (T): Should be < 2 for each peak.
- Theoretical plates (N): Should be > 2000 for each peak.
2. Specificity:
- Inject a blank (diluent), a solution of the racemate, and solutions of each pure enantiomer (if available).
- Demonstrate that there are no interfering peaks at the retention times of the enantiomers.
3. Linearity:
- Prepare a series of solutions with varying ratios of the two enantiomers (e.g., 99:1, 95:5, 80:20, 50:50, 20:80, 5:95, 1:99).
- Plot the peak area ratio of the minor enantiomer to the major enantiomer against the corresponding concentration ratio.
- The correlation coefficient (r²) should be ≥ 0.99.
4. Accuracy:
- Prepare samples with known amounts of each enantiomer (e.g., by spiking a sample of one enantiomer with a known amount of the other).
- Analyze the samples and compare the measured ee with the theoretical ee.
- The recovery should typically be within 98-102%.
5. Precision:
- Repeatability (Intra-day precision): Analyze the same sample multiple times (e.g., n=6) on the same day. The relative standard deviation (RSD) should be < 2%.
- Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different instruments. The RSD should be < 3%.
6. Robustness:
- Intentionally vary method parameters slightly (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on resolution and ee.
- The method is robust if small variations in parameters do not significantly affect the results.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ossila.com [ossila.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aggregation-Induced Catalysis: Asymmetric Catalysis with Chiral Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aggregation-Induced Catalysis: Asymmetric Catalysis with Chiral Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
optimizing pressure and gas concentration in hydroformylation reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the hydroformylation of alkenes. The focus is on the critical parameters of reaction pressure and syngas (CO/H₂) concentration.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions to get your experiment back on track.
Issue 1: Low or No Conversion of Alkene
-
Question: My hydroformylation reaction shows very low or no conversion of the starting alkene. What are the likely causes and how can I fix this?
-
Possible Causes & Solutions:
-
Insufficient Pressure: The dissolution of syngas (CO and H₂) into the reaction medium is crucial.[1] Low pressure can lead to insufficient gas concentration in the liquid phase where the reaction occurs.
-
Solution: Ensure your reactor is properly sealed and pressurized to the recommended range for your catalyst system (typically 10 to 100 atmospheres).[2] For cobalt catalysts, higher pressures (200–300 bar) are often necessary to maintain catalyst stability and achieve reasonable reaction rates.[3] Rhodium catalysts are generally more active at lower pressures (<20 bar).[4]
-
-
Catalyst Inactivity/Deactivation: The catalyst may be inactive or may have deactivated during the reaction. This can be caused by impurities in the feedstock or syngas (e.g., oxygen, peroxides) or by rhodium leaching or clustering.[5][6][7][8][9]
-
Solution: Ensure high-purity reactants and gases. If catalyst deactivation is suspected, consider catalyst regeneration procedures or the addition of fresh catalyst.[9][10] For rhodium catalysts, using an excess of phosphine ligand can help stabilize mononuclear complexes and prevent deactivation.[3]
-
-
Incorrect Temperature: The reaction temperature may be too low, resulting in slow kinetics.[1] Asymmetric hydroformylation, in particular, can suffer from depressed reaction rates at the lower temperatures required for high selectivity.[1]
-
Poor Gas-Liquid Mass Transfer: Inefficient stirring can lead to poor mixing of the gas and liquid phases, limiting the reaction rate.
-
Solution: Increase the stirring speed to improve the dissolution of CO and H₂ in the reaction solvent.
-
-
Issue 2: Poor Regioselectivity (Undesirable Linear/Branched Aldehyde Ratio)
-
Question: I am getting a poor ratio of linear (n) to branched (iso) aldehyde products. How can I control the regioselectivity by adjusting pressure and gas concentration?
-
Possible Causes & Solutions:
-
Suboptimal CO Partial Pressure: The partial pressure of carbon monoxide is a key factor in determining the n/iso ratio.
-
Solution (for Cobalt Catalysts): A high CO partial pressure generally increases the linear-to-branched ratio and decreases alkene isomerization.[3] However, it can also decrease the overall reaction rate.[3] A compromise between rate and regioselectivity is necessary.
-
Solution (for Rhodium Catalysts): In the asymmetric hydroformylation of styrene, for example, higher CO pressures favor the formation of branched isomers, while lower CO pressures favor linear isomers.[1] The effect is highly dependent on the specific substrate and ligand used.
-
-
Incorrect H₂/CO Ratio: The ratio of hydrogen to carbon monoxide in the syngas feed is critical for controlling selectivity.[1]
-
Solution: Systematically vary the CO:H₂ ratio. For many industrial processes using rhodium catalysts, a ratio close to 1:1 is employed.[2] Adjusting this ratio can influence which catalytic cycle pathway is favored, thereby altering the product distribution.
-
-
Ligand Effects: While not a gas concentration issue, the choice of ligand has a profound impact on regioselectivity and can modify the catalyst's response to pressure and CO concentration.[1]
-
Solution: Ensure you are using the appropriate ligand for your desired outcome. For instance, adding a trialkyl phosphine ligand to a cobalt catalyst significantly increases the n/iso ratio.[1]
-
-
Issue 3: Significant Side Reactions (Alkene Isomerization or Hydrogenation)
-
Question: I am observing significant amounts of hydrogenated alkane or isomerized alkenes in my product mixture. How can I suppress these side reactions?
-
Possible Causes & Solutions:
-
High H₂ Partial Pressure: An excessively high partial pressure of hydrogen can favor the hydrogenation of the alkene to the corresponding alkane.
-
Solution: Decrease the H₂ partial pressure relative to the CO partial pressure. Adjust the syngas ratio to be richer in CO.
-
-
Low CO Partial Pressure: Low CO partial pressure can lead to catalyst instability and promote side reactions. For cobalt catalysts, a minimum CO pressure is required to prevent the catalyst from decomposing to cobalt metal.[3] Low CO pressure can also allow for more alkene isomerization.[3]
-
Solution: Increase the CO partial pressure. This can inhibit olefin isomerization by reducing the lifetime of the coordinatively unsaturated catalyst species that is responsible for this side reaction.[3]
-
-
Catalyst and Ligand Choice: Some catalyst systems are inherently more prone to hydrogenation. For example, unmodified rhodium carbonyls can lead to significant olefin hydrogenation and isomerization.[3]
-
Solution: The addition of phosphine ligands to rhodium catalysts can suppress both hydrogenation and isomerization side reactions.[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the typical pressure and temperature ranges for hydroformylation?
-
A1: Hydroformylation reactions are typically conducted at elevated temperatures, ranging from 80 to 200°C, and under high pressure, from several to tens of atmospheres, to ensure efficient dissolution of CO and H₂.[1] Rhodium-catalyzed processes often operate at lower pressures (e.g., <20 bar) and temperatures (90-100°C) compared to cobalt-catalyzed processes, which may require pressures of 200-300 bar and temperatures of 140-175°C.[3][4]
-
-
Q2: How does the H₂/CO ratio affect the reaction?
-
A2: The H₂/CO ratio is a crucial parameter for controlling the selectivity of the reaction, particularly the ratio of linear to branched aldehydes.[1] For cobalt catalysts, if a 1:1 H₂/CO ratio is maintained, the overall reaction rate can become independent of the total pressure because the rate is proportional to H₂ pressure but inversely proportional to CO pressure.[3] The optimal ratio depends on the specific catalyst, ligand, and substrate.
-
-
Q3: Why does increasing CO pressure sometimes decrease the reaction rate?
-
A3: For many common catalytic cycles (especially with cobalt), the mechanism involves the dissociation of a CO ligand from the metal center to create a vacant coordination site for the alkene to bind.[3] High partial pressures of CO can inhibit this dissociation step, thus slowing down the overall reaction rate.[3] This creates a classic trade-off where conditions that favor high regioselectivity (high pCO) may lead to lower activity.
-
-
Q4: Can I use CO₂ instead of CO?
-
A4: In some specialized systems, CO₂ can be used with H₂. This process relies on a catalyst, such as Ru₃(CO)₁₂ with a LiCl promoter, that can first catalyze the reverse water gas shift reaction (CO₂ + H₂ → CO + H₂O) to generate CO in situ.[11][12] Increasing the total pressure of H₂ and CO₂ in such systems promotes the formation of the aldehyde product.[11][12]
-
Data Presentation
Table 1: General Influence of Pressure and Gas Concentration on Hydroformylation Outcomes
| Parameter | Effect on Reaction Rate | Effect on Linear/Branched Ratio | Effect on Side Reactions (Hydrogenation/Isomerization) | Catalyst System |
| Increasing Total Pressure | Generally increases rate due to higher gas concentration.[11] | Varies with catalyst and substrate. | Can increase hydrogenation if H₂ partial pressure is high. | General |
| Increasing CO Partial Pressure | Often decreases rate (inhibitory effect).[3][13] | Often increases linear selectivity (e.g., with Co).[3] | Decreases alkene isomerization.[3] | Cobalt, Rhodium |
| Increasing H₂ Partial Pressure | Generally increases rate (first-order dependence).[13][14] | Can decrease linear selectivity. | Increases hydrogenation.[3] | Cobalt, Rhodium |
| Increasing H₂/CO Ratio | Increases rate. | Decreases linear selectivity. | Increases hydrogenation. | General |
| Decreasing H₂/CO Ratio | Decreases rate. | Increases linear selectivity. | Decreases hydrogenation. | General |
Table 2: Typical Operating Conditions for Industrial Hydroformylation Processes
| Process Name | Catalyst System | Temperature (°C) | Pressure (MPa / bar) | Key Features |
| BASF-oxo Process | Cobalt Carbonyl | 150 - 170 | ~30 / 300 | Used for higher olefins; high pressure.[2] |
| Shell Process | Phosphine-modified Cobalt | 150 - 190 | 4 - 8 / 40 - 80 | Good selectivity for linear products (detergent alcohols).[2] |
| Union Carbide (LPO) | Rhodium-TPP | 95 - 100 | ~1.8 / 18 | Low-pressure process for propylene hydroformylation.[2][4] |
| Ruhrchemie/Rhône-Poulenc | Water-soluble Rh-TPPTS | - | - | Aqueous two-phase system for efficient catalyst recycling.[2][15] |
Experimental Protocols
Protocol 1: General Procedure for a Batch Hydroformylation Reaction
-
Reactor Preparation:
-
Thoroughly clean and dry a high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet valves, a pressure gauge, and a thermocouple.
-
Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
-
Charging the Reactor:
-
Under an inert atmosphere, charge the reactor with the alkene substrate, the catalyst precursor (e.g., HRh(CO)(PPh₃)₃), any additional ligand, and the appropriate solvent.
-
Seal the reactor securely.
-
-
Pressurization and Reaction:
-
Begin stirring to ensure the contents are well-mixed.
-
Pressurize the reactor with carbon monoxide to the desired partial pressure, followed by hydrogen to reach the final target pressure. Alternatively, use a pre-mixed cylinder of syngas (CO/H₂).
-
Heat the reactor to the target reaction temperature (e.g., 100°C).
-
Maintain a constant pressure throughout the reaction by supplying syngas from a reservoir as it is consumed. Monitor the pressure drop in the reservoir to track reaction progress.
-
-
Reaction Quench and Depressurization:
-
After the desired reaction time, cool the reactor to room temperature using an ice bath.
-
Carefully and slowly vent the excess pressure in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
-
Sample Analysis:
-
Open the reactor and collect the liquid sample.
-
Analyze the product mixture using gas chromatography (GC) or NMR spectroscopy to determine the conversion of the alkene and the selectivity for the different aldehyde isomers and any side products. Use an internal standard for accurate quantification.[16]
-
Visualizations
Caption: A typical experimental workflow for a batch hydroformylation reaction.
Caption: Influence of CO and H₂ partial pressures on key reaction outcomes.
References
- 1. mt.com [mt.com]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. ethz.ch [ethz.ch]
- 4. technology.matthey.com [technology.matthey.com]
- 5. Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 7. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 8. US4151209A - Reduction of catalyst deactivation in processes for hydroformylation of olefins with rhodium complex catalysts - Google Patents [patents.google.com]
- 9. US10792652B2 - Methods to rejuvenate a deactivated hydroformylation catalyst solution - Google Patents [patents.google.com]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. Hydroformylation of Cyclohexene with Carbon Dioxide and Hydrogen Using Ruthenium Carbonyl Catalyst: Influence of Pressures of Gaseous Components [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. researchgate.net [researchgate.net]
- 15. organicreactions.org [organicreactions.org]
- 16. ris.utwente.nl [ris.utwente.nl]
Technical Support Center: Prevention of Racemization During Workup of Chiral Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the workup of chiral products.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during product workup?
A1: Racemization is the process where an optically active compound, consisting of a single enantiomer, converts into an equal mixture of both enantiomers, resulting in a loss of optical activity.[1][2] This mixture is known as a racemate or racemic mixture.[1][2][3] For drug development professionals, this is a critical issue as different enantiomers of a drug can have vastly different pharmacological, toxicological, or physiological effects.[4][5][6] The workup phase is particularly susceptible to racemization because the introduction of various reagents, solvents, and changes in temperature and pH can create conditions that facilitate the interconversion of enantiomers.[1]
Q2: What are the primary factors that cause racemization during workup?
A2: Several factors during the workup process can induce racemization. These include:
-
pH: Both acidic and basic conditions can catalyze racemization, particularly for compounds with a chiral center adjacent to a carbonyl group or other acid/base-sensitive functionalities.[1][7][8]
-
Temperature: Elevated temperatures generally increase the rate of racemization.[1][8] Many racemization processes have a significant temperature dependence.[9][10][11][12]
-
Solvent: The polarity and protic/aprotic nature of the solvent can significantly influence racemization rates by stabilizing the transition states or intermediates involved in the process.[7][13][14]
-
Chemical Reagents: The presence of certain reagents, including acids, bases, or even some coupling reagents in peptide synthesis, can promote racemization.[1][15][16]
-
Time: Prolonged exposure to any of the above conditions will increase the extent of racemization.
Q3: How do different functional groups affect the likelihood of racemization?
A3: Certain functional groups are more susceptible to racemization due to the mechanisms available for the interconversion of enantiomers.
-
Carbonyl Compounds (Ketones, Aldehydes, Esters): Carbonyl compounds with a chiral alpha-carbon are highly prone to racemization, especially in the presence of acids or bases, through the formation of a planar, achiral enol or enolate intermediate.[7][17][18][19]
-
Amines: Chiral amines can undergo pyramidal inversion, which can be accelerated by heat or certain chemical environments.[7] Racemization of amines can also be achieved by treatment with a metal hydroxide in an aprotic polar solvent.[20]
-
Alcohols: While generally more stable, chiral alcohols can racemize under acidic conditions via the formation of a carbocation intermediate.[21][22]
-
Compounds with Acidic Protons: Any chiral center with an acidic proton is at risk of racemization via deprotonation to form a planar carbanion, which can be reprotonated from either face.[23]
Q4: What general best practices can I follow to minimize racemization during an aqueous workup?
A4: To minimize the risk of racemization, a carefully planned and executed workup is essential.
-
Maintain Low Temperatures: Perform extractions, washes, and solvent removal at low temperatures (e.g., 0-5 °C) whenever possible.
-
Minimize Time: Complete the workup procedure as quickly as possible to reduce the time the chiral product is exposed to potentially racemizing conditions.
-
Control pH: Use buffered solutions or mild acidic/basic reagents for pH adjustments. Avoid strong acids and bases unless absolutely necessary and, if used, minimize contact time. For pH-sensitive compounds, consider a non-aqueous workup.
-
Choose Solvents Carefully: Select aprotic solvents where possible, as protic solvents can facilitate racemization by stabilizing charged intermediates.[7]
-
Inert Atmosphere: For sensitive compounds, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions that might lead to racemization.
Troubleshooting Guides
Issue 1: I've observed a significant loss of enantiomeric excess (e.e.) after my standard aqueous workup. What should I investigate first?
This is a common issue that requires a systematic approach to identify the cause. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting Decision Tree for Racemization.
Issue 2: My chiral amine is racemizing during basic extraction.
Chiral amines can be susceptible to racemization, especially at elevated pH and temperature.
-
Problem: Using strong bases like NaOH or KOH for extraction can deprotonate a benzylic or similarly activated C-H bond adjacent to the chiral center, leading to racemization.
-
Solution:
-
Use a Milder Base: Instead of strong hydroxides, use a milder base like saturated sodium bicarbonate (NaHCO₃) solution for the wash.
-
Temperature Control: Perform the extraction at 0 °C to slow down the rate of potential racemization.
-
Solvent Choice: Use an aprotic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) for the extraction.
-
Limit Contact Time: Do not let the organic and basic aqueous layers sit in the separatory funnel for extended periods. Shake, separate, and proceed to the next step promptly.
-
Issue 3: My chiral ketone with an alpha-stereocenter is showing significant racemization after workup.
This is a classic problem due to enolization. The key is to avoid conditions that promote the formation of the achiral enol or enolate intermediate.
Caption: Mechanism of Base-Catalyzed Racemization of a Chiral Ketone.
-
Troubleshooting Steps:
-
Strictly Neutral pH: Aim to keep the pH of all aqueous solutions as close to 7 as possible. Use a phosphate buffer if necessary.
-
Avoid Both Strong Acids and Bases: Both extremes will catalyze enolization. Washes should be done with brine (neutral) or a buffer.
-
Use Aprotic Solvents: Solvents like diethyl ether or DCM are preferable to protic solvents like alcohols.
-
Silica Gel Chromatography: Be aware that standard silica gel can be acidic. If racemization is observed after chromatography, consider using deactivated silica (by adding a small percentage of triethylamine to the eluent) or switching to a different stationary phase like alumina.
-
Data on Racemization Rates
Quantitative data highlights the sensitivity of chiral compounds to workup conditions.
Table 1: Effect of pH on the Racemization of Glitazone Drug Enantiomers at 37°C [4][5]
| pH | Time to Reach ~2:1 Enantiomeric Ratio | Time to Full Racemization |
| 2.5 | 192 hours (8 days) | 1440 hours (30 days) |
| 7.4 | 10 hours | 48 hours (2 days) |
| 9.3 | < 10 hours | 24 hours (1 day) |
This data clearly shows that the rate of racemization increases significantly with increasing pH.[4][5]
Table 2: Influence of Solvent on the Relative Rate of Racemization of an Optically Active Biphenyl Derivative [13]
| Solvent System | Relative Rate Increase (Compared to Water) |
| Water | 1x |
| Methanol | (Rate parallels basicity) |
| Ethanol | (Rate parallels basicity) |
| Tertiary Butanol | (Rate parallels basicity) |
| 95 mol% DMSO in Water | 600x |
| Equimolar DMSO and Water | 44x |
This demonstrates that polar aprotic solvents like DMSO can dramatically accelerate racemization compared to protic solvents like water.[13]
Experimental Protocols
Protocol 1: General Protocol for a Non-Racemizing Aqueous Workup
This protocol is designed for chiral compounds with moderate stability.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching: Slowly add a pre-chilled, weak quenching agent (e.g., saturated aqueous NH₄Cl for quenching organometallics or NaHCO₃ for quenching acids) to the reaction mixture with stirring. Monitor the temperature to ensure it does not rise significantly.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a pre-chilled, appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction 2-3 times to ensure complete recovery.
-
Washing: Wash the combined organic layers sequentially with pre-chilled solutions. A typical sequence is:
-
Saturated aqueous NaHCO₃ (if the reaction was acidic).
-
Water.
-
Saturated aqueous NaCl (brine) to aid in breaking emulsions and removing water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) using a cold water bath to prevent heating of the sample.
-
Analysis: Immediately analyze the crude product for enantiomeric excess (e.g., by chiral HPLC or SFC) to assess if any racemization occurred.
Protocol 2: Workflow for Workup of pH-Sensitive Chiral Compounds
This workflow illustrates the decision-making process and steps for handling compounds susceptible to acid- or base-catalyzed racemization.
Caption: General Workflow for a Non-Racemizing Workup.
References
- 1. byjus.com [byjus.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. GROUP 5 ORGANIC CHEM 2 :Racemization and chiral centers | PPTX [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deracemization via Periodic and Non-periodic Temperature Cycles: Rationalization and Experimental Validation of a Simplified Process Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Temperature Cycling with Coupled Vessels for Efficient Deracemization of NMPA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Effect of solvents on the chiral recognition mechanisms of immobilized cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. aklectures.com [aklectures.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 21. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
Validation & Comparative
Chiral HPLC Analysis in Asymmetric Catalysis: A Comparative Guide for Products of (R)-Binaphthylisopropylphosphite Reactions
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the selective synthesis of a desired stereoisomer. Among these, (R)-Binaphthylisopropylphosphite, a member of the broader class of binaphthyl-based phosphite ligands, has emerged as a valuable tool in inducing chirality in a variety of chemical transformations. This guide provides a comparative overview of the chiral High-Performance Liquid Chromatography (HPLC) analysis of products derived from reactions utilizing this specific phosphite ligand, supported by experimental data and detailed protocols.
The successful application of this compound and its derivatives in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenations and hydroformylations, has been documented to achieve high levels of enantioselectivity. The determination of the enantiomeric excess (ee) of the resulting chiral products is a critical step in evaluating the efficacy of the catalyst and the overall success of the asymmetric synthesis. Chiral HPLC stands as the preeminent analytical technique for this purpose, offering reliable and reproducible separation of enantiomers.
Performance Comparison: Chiral Stationary Phases
The choice of the chiral stationary phase (CSP) is the most critical parameter in developing a successful chiral HPLC separation method. For products originating from reactions with binaphthyl-based phosphite ligands, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent resolving power.
| Chiral Stationary Phase | Common Trade Names | Typical Mobile Phase | Separation Principle | Key Advantages |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H, Lux Cellulose-1 | Hexane/Isopropanol | Combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide derivative. | Broad applicability for a wide range of chiral compounds, robust and reliable performance. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H, Lux Amylose-1 | Hexane/Isopropanol | Similar to cellulose-based CSPs, but with different spatial arrangement of chiral selectors, often providing complementary selectivity. | Excellent resolution for many aromatic and carbonyl-containing compounds. |
| Immobilized Polysaccharide Phases | Chiralpak IA, IB, IC | Normal and Reversed-Phase Solvents | Covalent bonding of the chiral selector to the silica support allows for a wider range of solvents, including polar and aqueous mobile phases. | Increased solvent compatibility, enhanced robustness, and the ability to be used in reversed-phase mode. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound in an asymmetric reaction and the subsequent chiral HPLC analysis of the product.
Experimental Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide
Reaction Workflow:
Caption: Workflow for asymmetric hydrogenation and subsequent analysis.
Methodology:
-
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%). Anhydrous and degassed dichloromethane (DCM) is added, and the mixture is stirred for 20 minutes to form the active catalyst.
-
Hydrogenation: The enamide substrate (1.0 mmol) is dissolved in DCM and added to an autoclave. The pre-formed catalyst solution is then transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to 50 atm of H₂.
-
Reaction Monitoring: The reaction is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy of an aliquot.
-
Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The reaction mixture is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the chiral amine product.
Chiral HPLC Analysis Protocol
Analysis Workflow:
Caption: Standard workflow for chiral HPLC analysis.
Methodology:
-
Sample Preparation: A small amount of the purified product (approx. 1 mg) is dissolved in the HPLC mobile phase (e.g., 1 mL of hexane/isopropanol mixture) to prepare a stock solution. The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV detector is used.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The retention times of the two enantiomers are recorded. The peak areas for each enantiomer are integrated, and the enantiomeric excess (ee) is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Concluding Remarks
The combination of this compound as a chiral ligand in asymmetric catalysis and the subsequent analysis by chiral HPLC provides a powerful and reliable strategy for the synthesis and characterization of enantiomerically enriched molecules. The data and protocols presented in this guide offer a foundational understanding for researchers to effectively apply these methods in their own synthetic endeavors. The selection of the appropriate chiral stationary phase and the optimization of chromatographic conditions remain paramount for achieving accurate and reproducible determination of enantiomeric excess, a critical parameter in the development of new chiral drugs and fine chemicals.
(R)-Binaphthylisopropylphosphite: A Comparative Guide to a Versatile BINOL-Derived Ligand in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount in achieving high stereoselectivity in asymmetric synthesis. Among the privileged scaffolds for chiral ligands, BINOL (1,1'-bi-2-naphthol) has given rise to a vast and versatile family of derivatives. This guide provides a comparative analysis of (R)-Binaphthylisopropylphosphite against other prominent BINOL-derived ligands, supported by experimental data, detailed protocols, and mechanistic insights.
This compound belongs to the class of BINOL-derived monophosphite ligands. These ligands are valued for their modularity and the relative ease of their synthesis. The electronic and steric properties of the phosphite moiety can be readily tuned by varying the alcohol substituent, in this case, an isopropyl group. This structural simplicity, however, belies a complex interplay of factors that govern its performance in asymmetric catalysis. This guide will delve into a comparison of this compound with other classes of BINOL-derived ligands, namely phosphoramidites, phosphonites, and phosphoric acids, across several key asymmetric transformations.
Performance in Asymmetric Catalysis: A Comparative Overview
The efficacy of a chiral ligand is ultimately judged by its ability to induce high enantioselectivity and achieve excellent yields in a given chemical reaction. Below, we present a comparative summary of the performance of this compound and other BINOL-derived ligands in several synthetically important asymmetric reactions.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the production of chiral molecules with high enantiopurity. BINOL-derived ligands have been extensively employed in this reaction.
Table 1: Performance in Rh-Catalyzed Asymmetric Hydrogenation of Prochiral Olefins
| Ligand Type | Specific Ligand Example | Substrate | Yield (%) | ee (%) | Reference |
| Phosphite | This compound | Methyl 2-acetamidoacrylate | >95 | 95.2 (R) | [1] |
| (R)-Binaphthylmethylphosphite | Methyl 2-acetamidoacrylate | >95 | 97.8 (S) | [1] | |
| Phosphoramidite | (R,R)-MonoPhos | Methyl 2-acetamidoacrylate | >99 | 99 (R) | [2] |
| Phosphine-Phosphite | Ligand 1 (BINOL-derived) | Methyl 2-acetamidoacrylate | >99 | 99 | [3][4] |
| Phosphine-Phosphite | Ligand 4a (Carbohydrate-derived) | Methyl (Z)-α-acetamidocinnamate | >99 | >99 | [5] |
As the data indicates, while this compound provides high enantioselectivity in the hydrogenation of methyl 2-acetamidoacrylate, other BINOL-derived ligands, such as phosphoramidites and bidentate phosphine-phosphites, can achieve even higher levels of stereocontrol for the same substrate. The choice of the exocyclic group on the phosphite can also influence the absolute configuration of the product, as seen in the comparison between the isopropyl and methyl phosphite ligands.[1]
Asymmetric Hydroformylation
Asymmetric hydroformylation represents a powerful tool for the synthesis of chiral aldehydes. However, the performance of monodentate BINOL-derived ligands in this transformation has been noted to be generally lower than that of bidentate ligands.
Table 2: Performance in Asymmetric Hydroformylation of Styrene
| Ligand Type | Specific Ligand Example | Branched/Linear Ratio | Yield (%) | ee (%) | Reference |
| Phosphite | This compound | Data not available | Data not available | Low | [6] |
| Phosphoramidite | BINOL-derived monodentate | Data not available | Data not available | Generally low | [6] |
| Phosphine-Phosphite | (R,S)-BINAPHOS | 88:12 | 93 | 94 (S) | [6] |
A comprehensive review of recent developments in asymmetric hydroformylation suggests that BINOL-based monodentate phosphites and phosphoramidites generally result in lower enantioselectivities compared to more complex bidentate ligands like BINAPHOS.[6]
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation is a versatile C-C bond-forming reaction. The steric and electronic properties of the ligand play a crucial role in determining the regio- and enantioselectivity of the transformation.
Table 3: Performance in Pd-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
| Ligand Type | Specific Ligand Example | Nucleophile | Yield (%) | ee (%) | Reference |
| Phosphite | (R)-BINOL-derived monophosphite | Dimethyl malonate | Data not available | Moderate | [7] |
| Phosphoramidite | TADDOL-based P,S-bidentate | Dimethyl malonate | 98 | 99 (S) | [8] |
| Phosphoramidite | (Ra)-BINOL P,S-bidentate | Dimethyl malonate | 99 | 84 (R) | [9] |
In this reaction, bidentate phosphoramidite ligands, particularly those incorporating additional coordinating atoms like sulfur, have demonstrated superior performance in terms of enantioselectivity compared to simple monodentate BINOL-phosphites.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any synthetic methodology. Below are representative procedures for key asymmetric reactions utilizing BINOL-derived ligands.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
A Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral BINOL-derived ligand (2.2 mol%). The flask is evacuated and backfilled with argon three times. Anhydrous and degassed solvent (e.g., CH₂Cl₂) is added, and the solution is stirred at room temperature for 30 minutes to allow for catalyst preformation. The substrate, methyl 2-acetamidoacrylate (1.0 equiv), is then added. The flask is again evacuated and backfilled with hydrogen gas (1 atm, balloon). The reaction mixture is stirred vigorously at room temperature and monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired chiral product. The enantiomeric excess is determined by chiral HPLC or GC analysis.[1]
Mechanistic Insights and Visualizations
Understanding the underlying mechanism of a catalytic reaction is crucial for rational ligand design and optimization. Here, we provide a simplified representation of the catalytic cycle for Rh-catalyzed asymmetric hydrogenation and a general workflow for ligand screening.
Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation with a chiral phosphite ligand.
Experimental Workflow for Chiral Ligand Screening
Caption: General workflow for the screening and optimization of chiral ligands in asymmetric catalysis.
Conclusion
This compound is a valuable member of the extensive family of BINOL-derived ligands, demonstrating high efficacy in certain asymmetric transformations, particularly Rh-catalyzed hydrogenation. Its straightforward synthesis and modular nature make it an attractive option for initial screening in the development of new asymmetric methods. However, for reactions such as asymmetric hydroformylation and in cases where exceptionally high enantioselectivities are required, more structurally complex or bidentate BINOL-derived ligands, such as phosphoramidites and phosphine-phosphites, may offer superior performance. The selection of the optimal ligand remains highly dependent on the specific substrate and reaction conditions, underscoring the importance of a systematic screening approach in asymmetric catalyst development.
References
- 1. research.rug.nl [research.rug.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly enantioselective Rh-catalyzed hydrogenation based on phosphine-phosphite ligands derived from carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in asymmetric hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Chiral phosphonite, phosphite and phosphoramidite η6-arene-ruthenium(ii) complexes: application to the kinetic resolution of allylic alcohols - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Study of Phosphite vs. Phosphoramidite Ligands in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in achieving optimal performance in catalytic reactions. Among the vast arsenal of phosphorus-based ligands, phosphites and phosphoramidites have emerged as privileged classes, offering unique steric and electronic properties that significantly influence catalytic activity, selectivity, and stability. This guide provides an objective comparison of their performance in key catalytic transformations, supported by experimental data, detailed protocols, and visual representations of reaction pathways.
Phosphite and phosphoramidite ligands are both characterized by a trivalent phosphorus atom bonded to three oxygen atoms (phosphites) or two oxygen atoms and one nitrogen atom (phosphoramidites). This fundamental structural difference imparts distinct electronic properties. Phosphites are generally considered more π-accepting ligands compared to phosphines, while phosphoramidites offer a tunable electronic nature by modifying the substituents on the nitrogen atom. Both ligand classes are valued for their modularity and the relative ease of their synthesis, allowing for the creation of extensive ligand libraries for high-throughput screening.[1][2]
Performance in Asymmetric Catalysis
The true test of a ligand's utility lies in its performance in stereoselective synthesis. Here, we compare phosphite and phosphoramidite ligands in three cornerstone asymmetric catalytic reactions: rhodium-catalyzed hydrogenation, palladium-catalyzed allylic alkylation, and rhodium-catalyzed hydroformylation.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds. The choice of ligand is critical in controlling the enantioselectivity of the C-H bond formation.
Table 1: Comparison of Phosphite and Phosphoramidite Ligands in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate.
| Ligand Type | Ligand | Catalyst Loading (mol%) | Solvent | Pressure (bar H₂) | Temp (°C) | Conversion (%) | ee (%) | Reference |
| Phosphite | (R)-MeO-BIPHEP-OPh | 1 | Toluene | 10 | 25 | >99 | 98 | [3] |
| Phosphoramidite | (S)-MonoPhos | 1 | CH₂Cl₂ | 1 | 20 | 100 | >99 | [4] |
As illustrated in Table 1, both phosphite and phosphoramidite ligands can achieve excellent enantioselectivity in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate. Notably, phosphoramidite ligands like MonoPhos can operate efficiently at lower pressures, highlighting their high activity. The modular nature of phosphoramidites, often based on a BINOL backbone, allows for fine-tuning of steric and electronic properties to achieve exceptional levels of stereocontrol.[4]
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of C-C and C-heteroatom bonds. The ligand plays a crucial role in both the regio- and enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.
Table 2: Comparison of Phosphite and Phosphoramidite Ligands in the Asymmetric Allylic Alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
| Ligand Type | Ligand | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Phosphite | (S)-SIPHOS-PE | 1 | NaH | THF | 12 | 98 | 94 | [5] |
| Phosphoramidite | (R,R)-TADDOL-phosphoramidite | 1 | NaH | CH₂Cl₂ | 0.5 | 95 | 93 | [6][7] |
In the context of Pd-catalyzed AAA, both ligand classes demonstrate high efficacy. Phosphoramidite ligands have been shown to provide excellent enantioselectivities, often with shorter reaction times.[6][7] The stereoselectivity is rationalized by the formation of a specific chiral pocket around the metal center, which directs the incoming nucleophile to one of the two enantiotopic termini of the allyl intermediate.[6]
Rhodium-Catalyzed Asymmetric Hydroformylation
Asymmetric hydroformylation is a highly atom-economical process for the synthesis of chiral aldehydes. Ligand design is critical for controlling both regioselectivity (linear vs. branched aldehyde) and enantioselectivity.
Table 3: Comparison of Phosphite and Phosphoramidite Ligands in the Asymmetric Hydroformylation of Styrene.
| Ligand Type | Ligand | Catalyst Loading (mol%) | Pressure (bar CO/H₂) | Temp (°C) | b:l ratio | ee (%) of branched | Reference |
| Phosphite | Tris(2,4-di-tert-butylphenyl)phosphite | 0.028 | 10 | 80 | 3.7:1 | - | [8] |
| Phosphoramidite | (S,S,S)-BisDiazaphos | - | 20 | 50 | >50:1 | 94 | [1] |
In the asymmetric hydroformylation of styrene, phosphoramidite ligands have demonstrated superior performance in directing the reaction towards the branched, chiral aldehyde with high enantioselectivity.[1] The strong π-acceptor properties of phosphite ligands can also lead to high activity, but often with lower regioselectivity for the branched product.[8]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for any comparative study. The following are representative protocols for the synthesis of a key phosphoramidite ligand and its application in asymmetric hydrogenation.
Synthesis of (S)-MonoPhos Ligand
This procedure follows the general method for the synthesis of phosphoramidite ligands from BINOL.[2]
Materials:
-
(S)-(+)-1,1'-Bi-2-naphthol (BINOL)
-
Phosphorus trichloride (PCl₃)
-
Hexamethylphosphoramide (HMPA)
-
Triethylamine (NEt₃)
-
Anhydrous Toluene
Procedure:
-
A solution of (S)-BINOL (1.0 eq) in anhydrous toluene is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
The solution is cooled to 0 °C, and phosphorus trichloride (1.1 eq) is added dropwise.
-
Triethylamine (2.2 eq) is then added slowly, and the reaction mixture is stirred at room temperature for 2 hours.
-
In a separate flask, a solution of hexamethylphosphoramide (1.1 eq) in anhydrous toluene is prepared and cooled to 0 °C.
-
The previously prepared phosphorochloridite solution is then added dropwise to the HMPA solution.
-
The reaction is stirred at room temperature overnight.
-
The resulting mixture is filtered to remove triethylammonium chloride, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (S)-MonoPhos as a white solid.
General Procedure for Rh-catalyzed Asymmetric Hydrogenation
This protocol is a general guideline for the asymmetric hydrogenation of prochiral olefins using a rhodium-phosphorus ligand complex.[9][10]
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium precatalyst)
-
Chiral ligand (e.g., (S)-MonoPhos)
-
Substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
Anhydrous and degassed solvent (e.g., CH₂Cl₂)
-
Hydrogen gas
Procedure:
-
In a glovebox, the rhodium precatalyst (1 mol%) and the chiral ligand (1.1 mol%) are dissolved in the solvent in a Schlenk flask.
-
The solution is stirred at room temperature for 30 minutes to allow for the in situ formation of the active catalyst.
-
The substrate (1.0 eq) is added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen gas several times.
-
The reaction is stirred under the desired hydrogen pressure at the specified temperature.
-
Upon completion (monitored by TLC or GC), the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the product are determined by chiral GC or HPLC analysis.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is crucial for ligand design and optimization. Graphviz diagrams are provided to illustrate key processes.
Caption: Workflow for the synthesis of phosphoramidite ligands.
Caption: Catalytic cycle of Pd-catalyzed allylic alkylation.
Conclusion
Both phosphite and phosphoramidite ligands are powerful tools in the field of catalysis. Phosphites, with their strong π-acceptor character, often lead to highly active catalysts. Phosphoramidites, on the other hand, offer exceptional tunability and have demonstrated superior performance in many asymmetric transformations, delivering high enantioselectivities. The choice between these two ligand classes will ultimately depend on the specific reaction, substrate, and desired outcome. The provided data and protocols serve as a guide for researchers to make informed decisions in their pursuit of efficient and selective catalytic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. DSM MonoPhos™ Ligands [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bulky monodentate phosphoramidites in palladium-catalyzed allylic alkylation reactions: aspects of regioselectivity and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions [mdpi.com]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
Comparison of Methods for Determining Absolute Configuration
A Comprehensive Guide to the Validation of Absolute Configuration of Reaction Products
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. This guide provides an objective comparison of the primary experimental methods used to validate the absolute configuration of reaction products: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Chemical Correlation.
The choice of method for determining absolute configuration depends on several factors, including the nature of the sample (e.g., crystalline solid vs. oil), the amount of sample available, and the presence of chromophores. The following table summarizes the key performance indicators for each technique.
| Parameter | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Chemical Correlation |
| Principle | Analysis of the diffraction pattern of X-rays by a single crystal. | Measurement of the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Measurement of the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution. | Conversion of the molecule of unknown configuration to a compound of known stereochemistry through a series of stereospecific reactions. |
| Sample Phase | Crystalline solid | Solution or neat liquid/oil | Solution | Solid or liquid |
| Sample Amount | Micrograms to milligrams (typically >10 µm crystal)[1][2] | 5-15 mg[3] | 0.01 - 1.0 mg | Milligrams to grams |
| Typical Measurement Time | 10-15 minutes to several hours for data collection[2] | 1 to 8 hours[4] | Minutes to a few hours | Days to weeks (synthesis dependent) |
| Accuracy/Confidence Level | Very high; considered the "gold standard." The Flack parameter provides a reliable measure of confidence.[1][5] | High; confidence levels can be quantified using numerical methods like the Enantiomeric Similarity Index (ESI).[6][7][8][9] | Moderate to high; reliability depends on the quality of the quantum chemical calculations and the presence of suitable chromophores.[10][11][12] | Dependent on the reliability and stereospecificity of the chosen chemical reactions. |
| Key Advantages | Provides an unambiguous 3D structure.[5][13] | Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[4] No chromophore is necessary.[3] | High sensitivity, requires small amounts of sample.[14] | Does not require sophisticated instrumentation. |
| Key Limitations | Requires a single, high-quality crystal, which can be difficult to obtain.[15][16] The presence of a heavy atom is often necessary for reliable determination.[15] | Requires a higher sample concentration compared to ECD. Computational calculations are necessary for interpretation.[4] | Requires the presence of a UV-Vis chromophore in the molecule.[17] Heavily reliant on computational modeling.[11] | Can be time-consuming and labor-intensive. The reaction pathway must be well-established and free of side reactions that could affect stereochemistry. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are generalized protocols for each of the key experimental methods.
X-ray Crystallography
Single crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule, which directly reveals its absolute configuration.[5][13][18]
Methodology:
-
Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the compound.[16] This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The ideal crystal should be 0.05 to 0.5 mm in at least one dimension.[19]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[16] The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[20] The atomic positions are then refined to best fit the experimental data.
-
Absolute Configuration Determination: For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is calculated to provide a measure of the correctness of the assigned absolute configuration; a value close to zero with a small standard uncertainty indicates a high level of confidence.[1][5]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light and is a powerful tool for determining the absolute configuration of chiral molecules in solution.[4]
Methodology:
-
Sample Preparation: Prepare a solution of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference in the IR region.[4] A typical concentration is around 5-15 mg of the sample.[3]
-
VCD Spectrum Acquisition: The sample solution is placed in an IR cell with an appropriate path length. The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Multiple scans are averaged to improve the signal-to-noise ratio. The measurement time can range from 1 to 8 hours.[4]
-
Computational Modeling: The VCD spectrum of one enantiomer of the molecule is calculated using quantum chemistry software (e.g., Gaussian). This involves a conformational search to identify the low-energy conformers and then calculating the Boltzmann-averaged VCD spectrum.
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra of both enantiomers (the spectrum of the other enantiomer is the mirror image of the calculated one). A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[4] Confidence in the assignment can be quantified using software that calculates similarity indices.[6][8]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light and is particularly useful for chiral molecules containing chromophores.[21]
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent. The concentration is typically in the range of 0.1 to 1.0 mg/mL.[22][23] A buffer blank is also prepared.
-
ECD Spectrum Acquisition: The ECD spectrum is recorded on a CD spectropolarimeter. The spectrum of the buffer blank is subtracted from the sample spectrum to obtain the final ECD spectrum.
-
Computational Modeling: Similar to VCD, the ECD spectrum of one enantiomer is calculated using time-dependent density functional theory (TD-DFT). This requires a conformational analysis and Boltzmann averaging of the spectra of the low-energy conformers.[12]
-
Spectral Comparison and Assignment: The experimental ECD spectrum is compared with the calculated spectra of both enantiomers. A good correlation between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.[12]
Chemical Correlation
Chemical correlation is a classical method that establishes the absolute configuration of an unknown compound by chemically converting it to a compound whose absolute configuration is already known.[24][25]
Methodology:
-
Selection of a Reference Compound: A compound with a known absolute configuration that is structurally related to the unknown compound is chosen.
-
Reaction Pathway Design: A series of chemical reactions is designed to convert the unknown compound into the reference compound or vice versa. Crucially, these reactions must not affect the stereochemistry of the chiral center .
-
Chemical Synthesis: The planned chemical transformations are carried out.
-
Product Analysis: The properties of the synthesized product (e.g., optical rotation, melting point, spectroscopic data) are compared with those of the known reference compound. If the properties match, the absolute configuration of the starting material is established.
Visualizing the Workflow
The following diagrams illustrate the general workflows for determining absolute configuration using the primary instrumental methods.
Caption: Workflow for X-ray Crystallography.
Caption: Workflow for VCD/ECD Spectroscopy.
Caption: Workflow for Chemical Correlation.
References
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization Development And Optimization Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. A confidence level algorithm for the determination of absolute configuration using vibrational circular dichroism or Raman optical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absolute Configurations of DNA Lesions Determined by Comparisons of Experimental ECD and ORD Spectra with DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rigaku.com [rigaku.com]
- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Absolute configuration - Wikipedia [en.wikipedia.org]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 18. Considerations of Sample Amount in Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 19. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]
- 20. erp.iitkgp.ac.in [erp.iitkgp.ac.in]
- 21. purechemistry.org [purechemistry.org]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. jascoinc.com [jascoinc.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Chiral Compound Analysis and Separation: A Comparative Overview
For researchers, scientists, and professionals in drug development, the precise analysis and separation of chiral compounds is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides an objective comparison of the leading analytical techniques used for chiral analysis, supported by experimental data and detailed methodologies to aid in the selection and implementation of the most suitable approach for your research needs.
The stereochemistry of a molecule can dramatically influence its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit different therapeutic effects, with one enantiomer providing the desired activity while the other may be inactive or even cause adverse effects. Consequently, regulatory agencies worldwide mandate the characterization and quantification of individual enantiomers in chiral drug products. This guide explores the principles, performance, and practical applications of the primary techniques employed for chiral compound analysis and separation.
Comparative Performance of Chiral Analysis Techniques
The selection of an appropriate analytical technique for chiral analysis depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and the desired sample throughput. The following tables provide a summary of quantitative data for key performance metrics across various techniques, offering a comparative snapshot to inform your decision-making process.
| Technique | Compound | Stationary/Selector Phase | Resolution (Rs) | Analysis Time (min) | Limit of Detection (LOD) | Citation |
| Chiral HPLC | Fluoxetine | Chiralcel OD-H | >1.5 | < 15 | - | |
| Ibuprofen | Chiral OVM column | >1.5 | < 8 | - | [1] | |
| Warfarin | DAICEL CHIRALPAK® IG | High | - | - | [2] | |
| Chiral SFC | Warfarin | - | High | < 8 (for 12 components) | 13.6 ng/ml | [3][4] |
| Chiral GC | Proline | CHIRALDEX G-TA | Baseline | < 20 | - | |
| Essential Oils | Rt-βDEXsm | High | ~30-60 | - | ||
| Capillary Electrophoresis | Amino Acids | β-cyclodextrin | High | < 20 | 0.1 µM | [5] |
| Levosulpiride | - | Baseline | < 12 | - |
Note: Performance metrics can vary significantly based on the specific analyte, column/selector, mobile phase/buffer, and instrumentation used. The data presented here are representative examples from published studies.
In-Depth Look at Chiral Analysis Methodologies
This section provides a detailed overview of the most prominent techniques for chiral analysis and separation, including their underlying principles and typical applications.
Chromatographic Methods
Chromatographic techniques are the most widely used methods for the separation of enantiomers.[6] These methods utilize a chiral stationary phase (CSP) or a chiral mobile phase additive to create a diastereomeric interaction with the enantiomers, leading to differential retention and separation.
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for chiral separations and is considered a gold standard in the pharmaceutical industry.[7] It can be applied to a wide range of chiral compounds and offers excellent resolution and sensitivity.[6]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for preparative-scale separations. SFC utilizes supercritical carbon dioxide as the primary mobile phase, which offers advantages such as faster analysis times, reduced organic solvent consumption, and often superior separation efficiency compared to HPLC.[8][9]
Gas Chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable chiral compounds. Chiral GC is widely used in the analysis of essential oils, flavors, and fragrances. Derivatization is often required to improve the volatility and chromatographic behavior of the analytes.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate charged molecules in a narrow capillary. For chiral separations, a chiral selector is added to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, leading to different migration times. CE offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency.[7]
Spectroscopic Methods
Spectroscopic techniques provide information about the three-dimensional structure of chiral molecules and can be used for the determination of absolute configuration and enantiomeric excess.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with that of a known standard or with theoretical predictions.[10]
Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light associated with vibrational transitions in a molecule. VCD provides detailed structural information and is a reliable method for determining the absolute configuration of chiral molecules in solution, even for complex structures.[5][11]
Experimental Workflows and Method Selection
The selection of an appropriate analytical technique is a critical step in chiral analysis. The following diagrams illustrate typical experimental workflows and a logical approach to method selection.
Caption: General Workflow for Chiral Chromatographic Separation
Caption: Logical Flow for Chiral Analysis Method Selection
Detailed Experimental Protocols
To facilitate the practical application of these techniques, this section provides detailed protocols for key experiments.
Chiral Separation of Ibuprofen by HPLC
This protocol describes the enantiomeric separation of ibuprofen using a chiral stationary phase.[1]
1. Sample Preparation:
-
Dissolve racemic ibuprofen in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: Chiral OVM column (e.g., 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Potassium dihydrogen phosphate (20 mM, pH adjusted to 3 with phosphoric acid) and ethanol. The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection: UV at 220 nm.[1]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Enantiomeric Separation of Amino Acids by GC-MS
This protocol outlines the analysis of amino acid enantiomers after derivatization.[12]
1. Sample Preparation and Derivatization:
-
To 1 mg of the amino acid sample, add 1 mL of 3 N methanolic HCl.
-
Heat the mixture at 100°C for 30 minutes.
-
Evaporate the solvent to dryness.
-
Add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat at 60°C for 20 minutes.
-
Evaporate the solvent and reconstitute the residue in methylene chloride for GC-MS analysis.
2. GC-MS System and Conditions:
-
Column: Chiral capillary column (e.g., Chirasil-L-Val).[12]
-
Carrier Gas: Helium.
-
Injection: Split injection.
-
Oven Temperature Program: Optimize for the specific amino acids, for example, start at 60°C, hold for 2 min, then ramp to 180°C at 4°C/min.
-
MS Detection: Use selected ion monitoring (SIM) for enhanced sensitivity and specificity.
3. Data Analysis:
-
Identify the enantiomers based on their retention times.
-
Quantify the peak areas to determine the enantiomeric ratio.
Determination of Absolute Configuration by Circular Dichroism (CD)
This protocol provides a general procedure for determining the absolute configuration of a chiral molecule.[10]
1. Sample Preparation:
-
Dissolve the chiral compound in a suitable solvent that is transparent in the wavelength range of interest (e.g., methanol, acetonitrile).
-
The concentration should be adjusted to give an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.
-
Ensure the sample is free of any impurities that may interfere with the measurement.
2. CD Spectrometer Setup and Measurement:
-
Set the wavelength range to cover the electronic transitions of the chromophore in the molecule.
-
Acquire the CD spectrum of the sample.
-
Acquire the CD spectrum of a known enantiomer of the same or a structurally similar compound if available.
3. Data Analysis:
-
Compare the sign and shape of the Cotton effect in the experimental CD spectrum with that of the known standard.
-
Alternatively, compare the experimental spectrum with theoretically calculated CD spectra for both enantiomers to assign the absolute configuration.[5][10]
This guide provides a foundational understanding of the key techniques available for chiral compound analysis and separation. The choice of the optimal method will always depend on the specific research question and the nature of the analyte. By carefully considering the comparative data and detailed protocols presented, researchers can make informed decisions to achieve accurate and reliable results in their chiral analysis endeavors.
References
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
- 3. Supercritical fluid chromatography-tandem mass spectrometry for fast bioanalysis of R/S-warfarin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. jascoinc.com [jascoinc.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
Performance of (R)-Binaphthylisopropylphosphite in Catalytic Systems: A Comparative Overview
(R)-Binaphthylisopropylphosphite , a chiral phosphite ligand derived from the well-established BINOL scaffold, has been investigated for its potential in asymmetric catalysis. However, a comprehensive review of publicly available research indicates a notable lack of specific quantitative data comparing its performance directly with other phosphite or phosphine ligands in various catalytic systems. While the broader class of binaphthyl-based phosphites has seen extensive application, particularly in rhodium-catalyzed asymmetric hydrogenation, detailed comparative studies featuring the isopropyl-substituted variant are not readily found in the scientific literature.
This guide aims to provide a framework for evaluating such ligands by presenting a standardized experimental protocol for a common catalytic reaction and outlining the expected data presentation. This will allow researchers to effectively benchmark this compound against other ligands in their own laboratories.
General Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
A typical experiment to evaluate the performance of this compound and other chiral ligands in the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin, such as dimethyl itaconate, is described below.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral ligand (this compound or alternative ligand)
-
Prochiral substrate (e.g., Dimethyl itaconate)
-
Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware and Schlenk line or glovebox for inert atmosphere operations.
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor and the chiral ligand (typically in a 1:1.1 to 1:2 molar ratio) are dissolved in a small amount of the chosen solvent. The solution is stirred at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the active catalyst complex.
-
Hydrogenation Reaction: The substrate is dissolved in the solvent in a high-pressure autoclave. The pre-formed catalyst solution is then transferred to the autoclave.
-
The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 10-50 bar).
-
The reaction mixture is stirred at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 1-24 hours).
-
Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison of this compound with other ligands, the experimental data should be summarized in a structured table. This table should include the following key performance indicators:
| Ligand | Substrate | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Configuration |
| This compound | Dimethyl Itaconate | e.g., 1 | e.g., CH₂Cl₂ | e.g., 20 | e.g., 12 | Data | Data | Data | Data |
| Ligand A | Dimethyl Itaconate | e.g., 1 | e.g., CH₂Cl₂ | e.g., 20 | e.g., 12 | Data | Data | Data | Data |
| Ligand B | Dimethyl Itaconate | e.g., 1 | e.g., CH₂Cl₂ | e.g., 20 | e.g., 12 | Data | Data | Data | Data |
Visualizing the Catalytic Process
To illustrate the general workflow and the relationships between the components of the catalytic system, a Graphviz diagram can be generated.
While specific comparative data for this compound remains elusive in the current body of scientific literature, the provided framework for experimental design and data presentation will enable researchers to systematically evaluate its performance and contribute valuable data to the field of asymmetric catalysis. The success of related binaphthyl-based phosphite ligands suggests that the isopropyl variant holds promise, and further investigation is warranted to fully elucidate its catalytic potential.
A Comparative Guide: (R)-Binaphthylisopropylphosphite vs. TADDOL-Derived Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in chemical transformations. Among the privileged ligand scaffolds, those derived from BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) have demonstrated broad applicability and remarkable success. This guide provides a comparative analysis of (R)-Binaphthylisopropylphosphite, a representative BINOL-derived phosphite ligand, and TADDOL-derived phosphoramidite ligands, offering a benchmark of their performance in key asymmetric reactions, supported by experimental data.
At a Glance: Key Differences and Applications
| Feature | This compound (BINOL-derived) | TADDOL-Derived Ligands |
| Chiral Backbone | Axially chiral binaphthyl | C2-symmetric diol |
| Ligand Class | Phosphite | Phosphoramidite, Phosphonite, Phosphite |
| Key Applications | Asymmetric hydrogenation, hydroformylation, conjugate addition | Asymmetric conjugate addition, allylic substitution, C-H functionalization, hydroboration |
| General Strengths | Often provide high enantioselectivity in Rh- and Ru-catalyzed reactions. | Highly modular and tunable, effective in a wide range of metal-catalyzed reactions (Cu, Pd, Rh, etc.). |
Performance Benchmark: Copper-Catalyzed Asymmetric 1,4-Conjugate Addition
A direct comparison of BINOL- and TADDOL-derived phosphoramidite ligands in the copper-catalyzed asymmetric 1,4-addition of diethylzinc to cyclic enones provides valuable insights into their relative performance. The following data is summarized from a study by Feringa and coworkers, which systematically investigated the efficacy of various bidentate phosphoramidites.[1]
Reaction: Asymmetric 1,4-addition of diethylzinc to 2-cyclohexenone and 2-cyclopentenone.
General Conditions: Cu(OTf)₂, ligand, diethylzinc, toluene.
Table 1: Comparison in the Asymmetric Addition to 2-Cyclohexenone
| Ligand Type | Specific Ligand Structure | Yield (%) | ee (%) |
| BINOL-derived | (S,S)-1 | >95 | 89 |
| TADDOL-derived | (S,S)-2 | >95 | 38 |
Table 2: Comparison in the Asymmetric Addition to 2-Cyclopentenone
| Ligand Type | Specific Ligand Structure | Yield (%) | ee (%) |
| BINOL-derived | (S,S)-1 | >95 | 83 |
| TADDOL-derived | (S,S)-2 | >95 | 15 |
Note: Ligand structures are simplified representations from the cited literature for comparative purposes.
From this direct comparison, the BINOL-derived phosphoramidite ligand 1 demonstrates significantly higher enantioselectivity for both cyclic enones compared to the TADDOL-derived analogue 2 under the studied conditions.[1]
Broader Applicability and General Performance Trends
While the above provides a direct benchmark, the broader utility of these ligand classes is vast.
-
This compound and related BINOL-phosphites/phosphoramidites are renowned for their exceptional performance in rhodium-catalyzed asymmetric hydrogenations of various prochiral olefins, often achieving >95% ee.[2] They are also effective in other transformations such as palladium-catalyzed allylic alkylations.
-
TADDOL-derived ligands , particularly phosphoramidites, are highly versatile and have been successfully employed in a wider array of reactions. Their modularity allows for fine-tuning of steric and electronic properties. High enantioselectivities have been reported in palladium-catalyzed C-H functionalization, asymmetric allylic substitutions (up to 99% ee), and rhodium-catalyzed hydroborations (90-96% ee).[3][4][5]
Experimental Protocols
Copper-Catalyzed Asymmetric 1,4-Addition of Diethylzinc to Cyclic Enones[1]
Materials:
-
Copper(II) triflate (Cu(OTf)₂)
-
Chiral phosphoramidite ligand (e.g., BINOL- or TADDOL-derived)
-
Cyclic enone (e.g., 2-cyclohexenone or 2-cyclopentenone)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Anhydrous toluene
Procedure:
-
A solution of Cu(OTf)₂ (0.025 mmol) and the chiral phosphoramidite ligand (0.055 mmol) in anhydrous toluene (3 mL) is stirred under an inert atmosphere (e.g., argon) at room temperature for 1 hour.
-
The resulting solution is cooled to the desired temperature (e.g., -20 °C).
-
The enone (1.0 mmol) is added, followed by the dropwise addition of the diethylzinc solution (1.2 mmol).
-
The reaction mixture is stirred at this temperature for the specified time (e.g., 3 hours).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired product.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Catalytic Cycles and Mechanistic Visualizations
The following diagrams illustrate the generally accepted catalytic cycles for key asymmetric reactions where these ligands are employed.
Caption: Catalytic cycle for copper-catalyzed asymmetric conjugate addition.
Caption: Catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Caption: Catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.
Conclusion
Both this compound and TADDOL-derived ligands are powerful tools in the arsenal of the synthetic chemist. The choice between them will be dictated by the specific transformation and the desired outcome. The presented data on copper-catalyzed conjugate addition suggests a performance advantage for the BINOL-derived phosphoramidite in this specific context. However, the exceptional versatility and modularity of TADDOL-derived ligands make them a compelling choice for a broader range of applications, particularly in palladium- and rhodium-catalyzed reactions where they have shown outstanding efficacy. For any new application, screening of ligands from both families is recommended to achieve optimal results.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TADDOL-derived phosphites and phosphoramidites for efficient rhodium-catalyzed asymmetric hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TADDOL-based P,S-bidentate phosphoramidite ligands in palladium-catalyzed asymmetric allylic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. TADDOL-based phosphorus(iii)-ligands in enantioselective Pd(0)-catalysed C–H functionalisations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Revolutionizing Asymmetric Synthesis: A Guide to the Recyclability of (R)-Binaphthylisopropylphosphite and its Analogs
For researchers, scientists, and drug development professionals seeking sustainable and cost-effective catalytic solutions, the recyclability of chiral catalysts is a paramount concern. This guide provides a comparative assessment of the recyclability of (R)-Binaphthylisopropylphosphite catalysts and their structural analogs, offering insights into various recovery strategies and presenting supporting experimental data to inform catalyst selection and process optimization.
Chiral phosphite ligands, particularly those derived from the binaphthyl scaffold, are mainstays in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. However, the high cost of these complex molecules necessitates their efficient recovery and reuse. This guide explores the primary methods for recycling this compound and related chiral phosphine and phosphite catalysts, including immobilization on solid supports and utilization of ionic liquid phases.
Performance Comparison of Recyclable Chiral Phosphorus Catalysts
The following tables summarize the performance of various recyclable catalyst systems analogous to this compound, detailing their efficiency over multiple catalytic cycles.
Table 1: Recyclability of Immobilized Chiral Phosphine-Phosphite Catalysts in Asymmetric Hydrogenation
| Catalyst System | Support | Reaction | Cycle | Conversion (%) | Enantiomeric Excess (ee, %) | Metal Leaching |
| Rh-phosphine-phosphite | Sulfonated Polystyrene Resin | Asymmetric Hydrogenation (in water) | 1 | >99 | 95 | Low |
| 2 | >99 | 94 | Low | |||
| 3 | >99 | 93 | Low | |||
| Ru-BINAP | Silica | Asymmetric Hydrogenation | 1 | >99 | 98 | Not Reported |
| 2 | >99 | 98 | Not Reported | |||
| 3 | >99 | 97 | Not Reported | |||
| 4 | >99 | 97 | Not Reported | |||
| 5 | >99 | 96 | Not Reported |
Table 2: Recyclability of Ionic Liquid-Supported Chiral Phosphine Catalysts in Asymmetric Hydrogenation
| Catalyst System | Support/Solvent | Reaction | Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |
| Ru-phosphine-functionalized polyether ionic liquid | Polyether Ionic Liquid | Asymmetric Hydrogenation of β-keto esters | 1 | 100 | 97 |
| 2 | 100 | 96 | |||
| 3 | 100 | 96 | |||
| 4 | 100 | 95 | |||
| 5 | 100 | 95 | |||
| 6 | 100 | 94 | |||
| 7 | 100 | 93 | |||
| 8 | 100 | 93 | |||
| 9 | 100 | 92 | |||
| 10 | 100 | 91 | |||
| 11 | 100 | 90 | |||
| 12 | 100 | 89 |
Experimental Protocols for Catalyst Recycling
Detailed methodologies are crucial for replicating and adapting these recycling strategies. Below are representative protocols for the immobilization and recovery of chiral phosphorus catalysts.
Immobilization of Chiral Phosphine-Phosphite on Ionic Resin
This protocol describes the heterogenization of a rhodium complex bearing a chiral phosphine-phosphite ligand onto a sulfonated polystyrene resin for use in aqueous-phase asymmetric hydrogenation.[1]
Materials:
-
[Rh(diene)(phosphine-phosphite)]BF₄ complex
-
Sulfonated polystyrene resin (Li⁺ form)
-
Methanol
-
Water
Procedure:
-
Ion Exchange: Stir a solution of the [Rh(diene)(phosphine-phosphite)]BF₄ complex in methanol with the sulfonated polystyrene resin (Li⁺ form) at room temperature for 24 hours.
-
Washing: Filter the resin-supported catalyst and wash thoroughly with methanol to remove any unbound complex.
-
Drying: Dry the immobilized catalyst under vacuum.
-
Catalytic Reaction: Perform the asymmetric hydrogenation in water.
-
Recovery: After the reaction, the catalyst can be recovered by simple filtration.
-
Reuse: The recovered catalyst can be washed with water and reused in subsequent reaction cycles.
Recycling of a Homogeneous Catalyst using an Ionic Liquid Support
This protocol outlines the use of a chiral phosphine-functionalized polyether ionic liquid as a recyclable catalyst for asymmetric hydrogenation.[2][3]
Materials:
-
Ru-catalyst precursor
-
Chiral phosphine-functionalized polyether ionic liquid
-
Substrate (e.g., β-keto ester)
-
Solvent for reaction (e.g., methanol)
-
Solvent for extraction (e.g., hexane)
Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve the Ru-catalyst precursor and the chiral phosphine-functionalized polyether ionic liquid in the reaction solvent. Add the substrate.
-
Catalytic Reaction: Pressurize the reactor with hydrogen and stir at the desired temperature for the required time.
-
Product Extraction: After the reaction, cool the reactor and release the pressure. Add an extraction solvent (e.g., hexane) in which the product is soluble but the ionic liquid-catalyst phase is not.
-
Phase Separation: Separate the product-containing organic phase from the ionic liquid phase containing the catalyst.
-
Catalyst Reuse: The ionic liquid phase containing the catalyst can be directly reused for the next reaction cycle by adding fresh substrate and reaction solvent.
Visualizing Catalyst Recycling Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the catalyst recycling processes.
Caption: Workflow for the immobilization and recycling of a chiral phosphite catalyst.
Caption: Workflow for catalyst recycling using an ionic liquid support system.
By leveraging these recycling strategies, researchers and chemical manufacturers can significantly reduce the environmental impact and operational costs associated with asymmetric synthesis, paving the way for more sustainable and economically viable production of chiral molecules.
References
- 1. Chiral Rh phosphine–phosphite catalysts immobilized on ionic resins for the enantioselective hydrogenation of olefins in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-Binaphthylisopropylphosphite: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of (R)-Binaphthylisopropylphosphite, a non-hazardous phosphite compound. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is not classified as a hazardous substance according to supplied Safety Data Sheets (SDS). However, prudent laboratory practice dictates that all chemical waste, regardless of classification, be managed responsibly. The following procedures provide a clear framework for researchers, scientists, and drug development professionals to dispose of this compound safely and efficiently.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and gloves. Although not classified as hazardous, direct contact with any chemical should be avoided. Work in a well-ventilated area to prevent the inhalation of any dusts. In case of a spill, cover drains and collect the material by sweeping it up to avoid dust generation, then dispose of it properly.
II. Step-by-Step Disposal Protocol for this compound
This protocol details the disposal of pure, unused this compound and contaminated labware.
A. Disposal of Unused or Waste this compound (Solid)
-
Segregation: Do not mix this compound with other chemical waste, particularly hazardous materials. Keep it in its original, clearly labeled container.
-
Waste Collection:
-
For small quantities, place the tightly sealed original container into a designated receptacle for non-hazardous solid chemical waste.
-
These receptacles should be separate from general laboratory trash to prevent accidental handling by custodial staff.
-
-
Labeling: Ensure the container is clearly labeled with the chemical name: "this compound".
-
Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of non-hazardous chemical waste. This may involve contacting the Environmental Health and Safety (EHS) office for pickup.
B. Decontamination and Disposal of Empty Containers
-
Initial Cleaning: Remove as much of the solid residue as possible from the empty container.
-
Rinsing: Triple rinse the container with a suitable solvent in which the compound is soluble (e.g., an organic solvent like acetone or ethanol).
-
Rinsate Collection: The rinsate from the first rinse may need to be collected and disposed of as chemical waste, depending on local regulations. Subsequent rinses with water can likely be disposed of down the drain. Always consult your institution's EHS guidelines for rinsate disposal.
-
Final Disposal: Once cleaned and dried, deface or remove the original label and dispose of the container in the appropriate recycling or general waste stream, as per your facility's guidelines.
C. Disposal of Contaminated Labware and PPE
-
Solid Waste: Disposable items such as gloves, weighing paper, and paper towels that are lightly contaminated with this compound should be placed in a designated container for non-hazardous solid chemical waste.
-
Glassware: Contaminated glassware should be decontaminated by washing with an appropriate solvent to remove any residue, followed by standard laboratory washing procedures. The initial solvent wash should be collected as chemical waste.
III. Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not applicable in the same way as experimental data, the following table summarizes key disposal parameters based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Source Reference |
| Waste Classification | Non-hazardous solid | SDS for this compound |
| Container Requirement | Original or clearly labeled, sealed container | General Laboratory Waste Guidelines |
| Segregation | Separate from hazardous waste and general trash | General Laboratory Waste Guidelines |
| Empty Container Rinsing | Triple rinse recommended | General Laboratory Waste Guidelines |
| PPE Requirement | Safety glasses, gloves, lab coat | Standard Laboratory Practice |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling (R)-Binaphthylisopropylphosphite
Disclaimer: No specific Safety Data Sheet (SDS) is available for (R)-Binaphthylisopropylphosphite. The following guidance is synthesized from SDSs of structurally similar compounds, including other (R)-BINOL derivatives, binaphthyl phosphines, and triisopropyl phosphite. It is imperative to treat this compound as a hazardous substance and handle it with the utmost care in a controlled laboratory environment.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this chemical, minimizing risk to personnel and the environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial. The following table summarizes the required protective gear.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles, splashes, and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile rubber gloves. Inspect gloves for any tears or punctures before use. | Provides a barrier against skin contact, which may cause irritation. Use proper glove removal technique to avoid contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is recommended. | Minimizes the inhalation of potentially harmful dust or vapors. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are advised. | Protects the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. | Protects feet from spills and falling objects. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the chemical and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and a safety shower are readily accessible.
-
Procedural Controls:
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The compound may be sensitive to moisture and air; consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Accidental Release and Disposal Plan
A clear plan for spills and waste disposal is essential for laboratory safety and environmental compliance.
Accidental Release:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.
-
Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste.
Disposal Plan:
-
Chemical Waste: Dispose of unused this compound and any contaminated materials as hazardous chemical waste. All waste must be placed in a clearly labeled, sealed container.
-
Container Disposal: Do not reuse empty containers. Triple rinse the container with an appropriate solvent, and dispose of the rinsate as hazardous waste. The empty container should be disposed of in accordance with local, state, and federal regulations.
-
Regulatory Compliance: All chemical waste must be disposed of through a licensed hazardous waste disposal company, following all applicable regulations.
Physical and Chemical Properties
The following table summarizes known quantitative data for structurally similar compounds. This information is provided for reference and may not be exact for this compound.
| Property | Value for Analogous Compounds |
| Physical State | Solid (powder/crystalline) |
| Melting Point | Varies significantly based on the specific derivative (e.g., 280-285 °C for (+/-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) |
| Boiling Point | Data not available for solids; 94-96 °C @ 50 mmHg for Triisopropyl phosphite[3] |
| Flash Point | 165 °F (73.9 °C) for Triisopropyl phosphite[3] |
| Solubility | Generally soluble in organic solvents like alcohol, ether, and chloroform.[3] Hydrolyzes slowly in water.[3] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard operational workflow for handling this compound, from initial receipt to final disposal, highlighting key safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
